[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Description
The exact mass of the compound TrixiePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBQGMHXBSLYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370590 | |
| Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255836-67-0 | |
| Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Binaphthalen-2-yl[bis(2-methyl-2-propanyl)]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Structural Properties of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as TrixiePhos, is a monodentate biaryl phosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and binaphthyl backbone impart unique steric and electronic properties that are crucial for its catalytic activity. This technical guide provides a comprehensive overview of the structural properties of TrixiePhos, including its physicochemical characteristics, and discusses its role in facilitating challenging chemical transformations. While detailed crystallographic and NMR spectroscopic data remain elusive in publicly accessible literature, this guide consolidates available information and provides context through comparisons with related bulky phosphine ligands.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The efficiency and selectivity of these reactions are heavily reliant on the nature of the phosphine ligands coordinated to the palladium center. Bulky and electron-rich phosphine ligands, such as this compound (TrixiePhos), have emerged as a critical class of ligands that promote the formation of catalytically active monoligated palladium species. These species are often more reactive in the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, especially with sterically demanding or electronically deactivated substrates.
TrixiePhos belongs to the broader family of Buchwald-type biaryl phosphine ligands, which are characterized by a phosphine substituent on one of the aryl rings of a biaryl scaffold. The steric hindrance provided by the two bulky tert-butyl groups on the phosphorus atom, combined with the rigid and sterically demanding 1,1'-binaphthyl framework, creates a unique coordination environment around the metal center, influencing both the stability and reactivity of the catalyst.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 255836-67-0 | [1][2] |
| Molecular Formula | C₂₈H₃₁P | [1][2] |
| Molecular Weight | 398.53 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 144-148 °C | [2][5] |
| Synonyms | TrixiePhos, rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl | [6] |
Structural Analysis
The key structural characteristics of TrixiePhos are the C-P bond connecting the di-tert-butylphosphino group to the binaphthyl system and the atropisomerism arising from the restricted rotation around the C-C single bond linking the two naphthalene rings. The bulky tert-butyl groups play a significant role in dictating the conformational preferences of the ligand and the steric environment it imposes on a coordinated metal center.
3.1. Conformational Analysis
The rotation around the C-C bond of the binaphthyl core and the C-P bond is subject to significant steric hindrance. This restricted rotation leads to a well-defined, albeit chiral, three-dimensional structure. Computational studies on similar bulky biaryl phosphine ligands suggest that the lowest energy conformations are those that minimize steric clashes between the phosphine substituents and the adjacent aryl ring. This often results in a "propeller-like" arrangement of the aryl groups around the phosphorus atom. The dihedral angle between the two naphthalene rings is a critical parameter that influences the overall shape and steric bulk of the ligand.
Role in Catalysis
The structural properties of TrixiePhos are directly linked to its performance as a ligand in catalysis. The steric bulk is a key feature that promotes the formation of highly reactive, monoligated palladium(0) complexes, which are often the active species in cross-coupling reactions.
4.1. Catalytic Cycle in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a prominent example of a reaction where bulky phosphine ligands like TrixiePhos excel. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
The bulky nature of TrixiePhos (represented as 'L' in the diagram) facilitates the dissociation of a second ligand from a PdL₂ species to generate the more reactive monoligated PdL complex. This is particularly advantageous for the oxidative addition of sterically hindered or electron-rich aryl halides. Furthermore, the steric pressure exerted by the ligand can accelerate the final reductive elimination step, leading to faster product formation and higher turnover numbers. Computational studies on related systems have shown that bulky ligands can significantly lower the energy barrier for these key steps.[7]
Experimental Protocols
Figure 2. Conceptual workflow for the synthesis of TrixiePhos.
5.1. General Procedure for Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand
The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction that would typically employ a ligand like TrixiePhos.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound (TrixiePhos) is a valuable ligand in the arsenal of synthetic organic chemists, particularly for challenging palladium-catalyzed cross-coupling reactions. Its efficacy stems from its well-defined steric bulk and electron-rich nature, which promote the formation of highly active monoligated palladium catalysts. While a comprehensive public database of its precise structural parameters from X-ray crystallography and detailed NMR analysis is currently lacking, the available data and comparisons with analogous systems provide a strong foundation for understanding its structure-activity relationship. Further detailed experimental and computational studies would be highly beneficial to the scientific community to fully elucidate the nuanced structural features that govern its remarkable catalytic performance.
References
- 1. RAC-2-(DI-T-BUTYLPHOSPHINO)-1,1'-BINAPHTHYL | 255836-67-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. rac-2-(Di-t-butylphosphino)-1,1'-binaphthyl, 98% (TrixiePhos) | Combination | DalChem - manufacture of specialty chemicals [dalchem.com]
- 4. racemic-2-Di-t-butylphosphino-1,1'-binaphthyl, 98% TrixieP… [cymitquimica.com]
- 5. 255836-67-0 CAS MSDS (RAC-2-(DI-T-BUTYLPHOSPHINO)-1,1'-BINAPHTHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
TrixiePhos Ligand: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the TrixiePhos ligand. TrixiePhos, chemically known as rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl, is a bulky, electron-rich monodentate phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it a highly effective ligand for challenging transformations in pharmaceutical and fine chemical synthesis.[1][2][3]
Introduction to TrixiePhos
TrixiePhos belongs to the class of biaryl phosphine ligands, often referred to as Buchwald-type ligands. These ligands are instrumental in facilitating a variety of cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction.[3] The bulky di-tert-butylphosphino group and the binaphthyl backbone create a sterically demanding and electron-rich environment around the metal center, which promotes oxidative addition and reductive elimination, key steps in the catalytic cycle.
Synthesis of TrixiePhos
The synthesis of TrixiePhos, like other biaryl phosphine ligands, typically involves the reaction of a Grignard reagent or an organolithium species derived from a binaphthyl precursor with a di-tert-butylphosphine halide. While a detailed, publicly available experimental protocol is scarce, the synthesis is understood to be covered under US Patents 6307087 and 6395916. A plausible synthetic route is outlined below.
The synthesis commences with the monobromination of 1,1'-binaphthyl, followed by lithiation or Grignard formation. The resulting organometallic intermediate is then quenched with di-tert-butylphosphine chloride to yield the final product.
Characterization of TrixiePhos
The structural elucidation and purity assessment of TrixiePhos are accomplished through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
31P NMR: This is a key technique for characterizing phosphine ligands. A single resonance is expected for TrixiePhos, typically in the downfield region characteristic of trialkylphosphines. The chemical shift provides information about the electronic environment of the phosphorus atom.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the binaphthyl backbone and the aliphatic protons of the tert-butyl groups. The integration of these signals can be used to confirm the structure.
-
13C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons of the binaphthyl scaffold and the carbons of the tert-butyl groups, further confirming the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the TrixiePhos ligand, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of TrixiePhos. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C28H31P | [3][4] |
| Molecular Weight | 398.52 g/mol | [3][4] |
| Appearance | White crystalline solid | |
| Melting Point | 144-148 °C | [3][4] |
| 31P NMR (CDCl3) | ~35-45 ppm (Expected) | General knowledge |
| 1H NMR (CDCl3) | Aromatic protons: ~7.0-8.0 ppm, tert-Butyl protons: ~1.0-1.5 ppm (Expected) | General knowledge |
| 13C NMR (CDCl3) | Aromatic carbons: ~120-150 ppm, tert-Butyl carbons: ~30-40 ppm (Expected) | General knowledge |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of TrixiePhos, based on common procedures for similar biaryl phosphine ligands.
Synthesis of rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl (TrixiePhos)
-
Bromination of 1,1'-Binaphthyl: To a solution of 1,1'-binaphthyl in a suitable solvent (e.g., dichloromethane), N-bromosuccinimide is added portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC. The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-1,1'-binaphthyl.
-
Lithiation and Phosphinylation: The 2-bromo-1,1'-binaphthyl is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour. Di-tert-butylphosphine chloride is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford TrixiePhos as a white solid.
Characterization Protocols
-
NMR Spectroscopy: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3). 31P NMR spectra are referenced to an external standard of 85% H3PO4.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
X-ray Crystallography: Single crystals of TrixiePhos suitable for X-ray diffraction are grown by slow evaporation of a solution of the ligand in a suitable solvent system (e.g., hexane/ethyl acetate). Data is collected on a diffractometer equipped with a CCD detector. The structure is solved by direct methods and refined by full-matrix least-squares on F2.
Experimental Workflow
References
An In-depth Technical Guide to 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (TrixiePhos)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl, a bulky, electron-rich phosphine ligand commonly known by the trade name TrixiePhos. This document details its structural and spectroscopic characteristics, solubility, and reactivity. Furthermore, it outlines experimental protocols for its synthesis, purification, and handling, and discusses its application in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction
2-(Di-tert-butylphosphino)-1,1'-binaphthyl is a monodentate biaryl phosphine ligand that has gained significant traction in the field of homogeneous catalysis. Its unique steric and electronic properties, characterized by the bulky di-tert-butylphosphino group and the chiral binaphthyl backbone, make it a highly effective ligand for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The ligand's bulky nature facilitates the formation of highly active, monoligated palladium(0) species, which are key intermediates in many catalytic cycles. This guide aims to provide a detailed understanding of the properties and applications of this important catalytic tool.
Physical and Chemical Properties
2-(Di-tert-butylphosphino)-1,1'-binaphthyl is a white crystalline solid.[3] Due to the presence of a stereogenic axis in the binaphthyl backbone, it exists as a racemic mixture. The compound is known to be air-sensitive, particularly in solution, and should be handled under an inert atmosphere.[4][5][6]
Data Presentation
The following tables summarize the key physical and chemical properties of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₁P | [3][7] |
| Molecular Weight | 398.52 g/mol | [7] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 144-148 °C | [8] |
| Boiling Point (Predicted) | 519.5 ± 29.0 °C | [8] |
| CAS Number | 255836-67-0 | [7] |
| Property | Value | Reference(s) |
| XLogP3 | 7.6 | [8] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 0 | [6] |
| Rotatable Bond Count | 4 | [8] |
| Exact Mass | 398.216338 g/mol | [8] |
| Topological Polar Surface Area | 13.6 Ų | [8] |
Solubility
While precise quantitative solubility data is not extensively published, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl is generally soluble in a range of common organic solvents. Its nonpolar nature suggests higher solubility in nonpolar and moderately polar aprotic solvents.[1]
| Solvent | Qualitative Solubility |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Diethyl ether | Soluble |
| Methanol | Sparingly soluble |
| Hexanes | Sparingly soluble |
Experimental Protocols
Synthesis of Racemic 2-(Di-tert-butylphosphino)-1,1'-binaphthyl
The synthesis of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl typically proceeds via a two-step sequence starting from racemic 1,1'-bi-2-naphthol (BINOL).
This procedure involves the conversion of one of the hydroxyl groups of BINOL to a triflate, which is an excellent leaving group for the subsequent phosphination reaction.
Materials:
-
Racemic 1,1'-bi-2-naphthol (BINOL)
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic BINOL (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
Add triflic anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1,1'-binaphthyl-2-yl triflate as a white solid.
This step involves the coupling of the triflate intermediate with di-tert-butylphosphine using a palladium catalyst.
Materials:
-
1,1'-Binaphthyl-2-yl triflate
-
Di-tert-butylphosphine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous and degassed
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 1,1'-binaphthyl-2-yl triflate (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppb (0.10 eq).
-
Add anhydrous, degassed toluene to the flask.
-
Add di-tert-butylphosphine (1.5 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 2-(Di-tert-butylphosphino)-1,1'-binaphthyl.
Purification by Recrystallization
Further purification can be achieved by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or a mixture of ethyl acetate and hexanes).
-
Slowly cool the solution to room temperature, and then to 0-4 °C in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Characterization: NMR Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl is complex due to the numerous aromatic protons of the binaphthyl backbone and the protons of the tert-butyl groups. The aromatic region (typically δ 7.0-8.0 ppm) will show a series of multiplets. The tert-butyl protons will appear as a doublet in the upfield region (typically δ 1.0-1.5 ppm) due to coupling with the phosphorus atom.
³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides a clear diagnostic signal for the phosphine. For trialkylphosphines like this, the chemical shift is expected to be in the upfield region. The exact chemical shift can be influenced by the solvent and concentration.
Reactivity and Stability
2-(Di-tert-butylphosphino)-1,1'-binaphthyl is an air-sensitive compound, especially in solution, where it can be oxidized to the corresponding phosphine oxide.[4] Therefore, it should be stored and handled under an inert atmosphere (e.g., argon or nitrogen).[5] Solid samples are generally more stable but should still be stored in a cool, dark, and dry place.[4] The thermal stability of biaryl phosphine ligands is generally good, but decomposition can occur at elevated temperatures.
Applications in Catalysis
The primary application of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl is as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature is crucial for promoting the key steps of the catalytic cycle.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, this ligand facilitates the coupling of amines with aryl halides or triflates. The steric bulk of the ligand promotes the formation of a monoligated palladium(0) species, which readily undergoes oxidative addition with the aryl halide. The electron-donating nature of the phosphine accelerates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, to form the C-N bond.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl is effective in promoting the reaction between organoboron compounds and aryl or vinyl halides/triflates. The ligand's properties enhance the rates of both oxidative addition and transmetalation, leading to efficient C-C bond formation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Handling and Safety
As an air-sensitive and potentially pyrophoric compound, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl requires careful handling.[6] All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. In case of fire, use a dry powder extinguisher; do not use water.
Conclusion
2-(Di-tert-butylphosphino)-1,1'-binaphthyl is a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-richness makes it an invaluable tool for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, handling, and applications, which should serve as a useful resource for researchers in the field of organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 8. echemi.com [echemi.com]
The Role of TrixiePhos (CAS 255836-67-0) in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of TrixiePhos (CAS 255836-67-0), a highly effective biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions. TrixiePhos, chemically known as [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, is a bulky and electron-rich ligand that plays a pivotal role in enhancing the efficiency and scope of various carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond-forming reactions. This guide will detail the ligand's influence on the catalytic cycle, present quantitative data from representative applications, provide detailed experimental protocols, and visualize the reaction mechanisms through signaling pathway diagrams.
Introduction: The Advent of Bulky, Electron-Rich Phosphine Ligands
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands, such as TrixiePhos, has been a significant advancement, overcoming limitations of earlier catalyst systems. These ligands are designed to promote the formation of the active, monoligated Pd(0) species, which is crucial for efficient catalysis. The steric bulk of TrixiePhos facilitates the reductive elimination step and helps to prevent catalyst deactivation, while its electron-donating nature enhances the rate of oxidative addition.
TrixiePhos has demonstrated exceptional performance in a variety of palladium-catalyzed reactions, including:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Cyanation Reactions: Introduction of a cyano group.
-
Synthesis of Heterocycles: Including carbazoles and oxygen heterocycles.
This guide will explore the fundamental principles governing the catalytic activity of TrixiePhos in these key transformations.
Mechanism of Action in Catalysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions with TrixiePhos generally proceeds through three key elementary steps: oxidative addition, transmetalation (or related steps like amine coordination and deprotonation), and reductive elimination. The unique structural and electronic properties of TrixiePhos exert a significant influence on each of these steps.
The Catalytic Cycle
The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. The ligand (L), in this case, TrixiePhos, plays a critical role in stabilizing the palladium species and modulating its reactivity throughout the cycle.
Role of TrixiePhos in Key Catalytic Steps
-
Formation of the Active Catalyst: TrixiePhos promotes the formation of a monoligated Pd(0) complex, L-Pd(0), which is believed to be the active catalytic species. The steric bulk of the di-tert-butylphosphino group and the binaphthyl backbone disfavors the formation of bis-ligated species, leading to a higher concentration of the more reactive monoligated complex.
-
Oxidative Addition: The electron-rich nature of TrixiePhos increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) complex facilitates the oxidative addition of the aryl halide (Ar-X) to the metal center, forming a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle, and the acceleration provided by TrixiePhos is a key to its effectiveness.
-
Transmetalation / Amine Coordination: In Suzuki-Miyaura coupling, the bulky TrixiePhos ligand facilitates the transmetalation step where the organic group from the organoboron reagent is transferred to the palladium center. In Buchwald-Hartwig amination, the ligand's steric presence influences the coordination of the amine and subsequent deprotonation to form the palladium-amido complex.
-
Reductive Elimination: The steric congestion around the palladium center created by the bulky TrixiePhos ligand promotes the final reductive elimination step. This steric pressure forces the two organic groups on the palladium to couple and be released as the final product, regenerating the active Pd(0) catalyst. This step is often accelerated by bulky ligands, leading to higher turnover numbers and overall reaction efficiency.
Quantitative Data Presentation
The following tables summarize the performance of TrixiePhos in various palladium-catalyzed cross-coupling reactions, providing a comparative overview of its efficacy.
Table 1: Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides
| Entry | Aryl Chloride | Product | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 1,4-Dicyanobenzene | Pd₂(dba)₃ / TrixiePhos | K₄[Fe(CN)₆], K₂CO₃, t-BuOH/H₂O, 100 °C, 24h | 95 |
| 2 | 4-Chloroacetophenone | 4-Acetylbenzonitrile | Pd₂(dba)₃ / TrixiePhos | K₄[Fe(CN)₆], K₂CO₃, t-BuOH/H₂O, 100 °C, 24h | 92 |
| 3 | 2-Chloropyridine | 2-Cyanopyridine | Pd₂(dba)₃ / TrixiePhos | K₄[Fe(CN)₆], K₂CO₃, t-BuOH/H₂O, 100 °C, 24h | 88 |
| 4 | 3-Chlorothiophene | 3-Cyanothiophene | Pd₂(dba)₃ / TrixiePhos | K₄[Fe(CN)₆], K₂CO₃, t-BuOH/H₂O, 100 °C, 24h | 85 |
Table 2: Palladium-Catalyzed Synthesis of Carbazoles
| Entry | Substrate | Product | Catalyst System | Conditions | Yield (%) |
| 1 | N-(2-bromophenyl)aniline | 9-Phenyl-9H-carbazole | Pd(OAc)₂ / TrixiePhos | K₃PO₄, Toluene, 110 °C, 24h | 85 |
| 2 | N-(2-chlorophenyl)naphthalen-1-amine | 12-Phenyl-12H-dibenzo[c,g]carbazole | Pd(OAc)₂ / TrixiePhos | K₃PO₄, Toluene, 110 °C, 24h | 82 |
Experimental Protocols
The following are representative experimental protocols for key reactions catalyzed by palladium with TrixiePhos as a ligand.
General Procedure for the Palladium-Catalyzed Cyanation of Aryl Chlorides
Workflow Diagram:
Procedure: An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol, 1.0 equiv), potassium ferrocyanide (0.6 mmol, 0.6 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol % Pd), and TrixiePhos (0.08 mmol, 8 mol %). The tube is evacuated and backfilled with argon. tert-Butanol (2 mL) and water (2 mL) are added, and the mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired nitrile product.
General Procedure for the Palladium-Catalyzed Synthesis of Carbazoles
Procedure: To an oven-dried vial is added the N-aryl aniline substrate (0.5 mmol), potassium phosphate (1.0 mmol), palladium(II) acetate (0.025 mmol), and TrixiePhos (0.05 mmol). The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon. Anhydrous toluene (2 mL) is added via syringe. The reaction mixture is then heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the carbazole product.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and logical relationships in TrixiePhos-mediated catalysis.
Detailed Catalytic Cycle for Buchwald-Hartwig Amination
Logical Flow for Catalyst Activation and Reaction
The Advent of Bulky Biaryl Phosphine Ligands: A Technical Guide to Their Discovery, Development, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of bulky biaryl phosphine ligands, a class of compounds that has revolutionized the field of palladium-catalyzed cross-coupling reactions. These ligands have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries, by enabling previously challenging or impossible chemical transformations. This document details the historical context of their development, presents key performance data, outlines detailed experimental protocols for their synthesis and use, and provides visual representations of their structure and catalytic cycles.
Introduction: Overcoming the Limitations of Early Catalysis
The genesis of bulky biaryl phosphine ligands stems from the need to overcome the limitations of early palladium-based catalyst systems used in cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Initial catalyst systems often required harsh reaction conditions, had limited substrate scope, and were ineffective for less reactive coupling partners such as aryl chlorides.[3][4] The groundbreaking work, particularly from the laboratory of Stephen L. Buchwald, introduced a new class of electron-rich and sterically hindered phosphine ligands that dramatically enhanced the efficiency and generality of these reactions.[5][6]
The key design principle behind these ligands is the combination of steric bulk and electron-donating ability. The steric hindrance promotes the formation of highly reactive, monoligated palladium(0) species, which are crucial for the oxidative addition of unreactive aryl chlorides.[7] The electron-rich nature of the phosphine, in turn, facilitates this oxidative addition step and enhances the rate of reductive elimination to form the desired product.[8] This combination of properties has led to the development of several "generations" of ligands and precatalysts with progressively broader applications and milder reaction conditions.[2]
Structural Classes and Key Ligands
Bulky biaryl phosphine ligands are characterized by a biaryl backbone with a phosphine group, typically a dicyclohexylphosphino or di-tert-butylphosphino group, at the 2-position of one aryl ring. The other aryl ring bears substituents that modulate the steric and electronic properties of the ligand. Some of the most widely used ligands include:
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl[4]
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
BrettPhos: 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl
-
DavePhos: 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl
The modular synthesis of these ligands allows for fine-tuning of their properties for specific applications.[8]
Quantitative Performance Data
The following tables summarize the performance of selected bulky biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, highlighting their efficacy with challenging substrates like aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | 1 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[9] |
| 2 | 4-Chlorotoluene | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97[9] |
| 3 | 2-Chlorotoluene | SPhos | 1 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[9] |
| 4 | 4-Chloroanisole | SPhos | 1 (Pd) | K₃PO₄ | Toluene | RT | 2 | 99[9] |
| 5 | 4-Chloroanisole | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 96[9] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 4-Chloroanisole | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 24 | 85[3] |
| 3 | 2-Chlorotoluene | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 24 | 88[3] |
| 4 | 4-Chlorobenzonitrile | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 24 | 92[3] |
Experimental Protocols
Synthesis of a Representative Ligand: SPhos
This protocol is adapted from the literature and describes a one-pot synthesis of SPhos.[8]
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (in hexanes)
-
Tetramethylethylenediamine (TMEDA)
-
1,2-Dibromobenzene
-
Chlorodicyclohexylphosphine
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
To a solution of 1,3-dimethoxybenzene (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether at room temperature, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting mixture at room temperature for 16 hours.
-
In a separate flask, prepare a solution of 1,2-dibromobenzene (1.2 equiv) in anhydrous diethyl ether.
-
To the solution from step 3, add n-butyllithium (1.2 equiv) at -78 °C and stir for 30 minutes to generate benzyne in situ.
-
Transfer the lithiated dimethoxybenzene solution from step 2 via cannula to the benzyne solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to -78 °C and add a solution of chlorodicyclohexylphosphine (1.5 equiv) in anhydrous toluene.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford SPhos as a white solid.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.[9][10]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve the palladium(II) acetate and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) or a suitable precatalyst
-
XPhos (or other bulky biaryl phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium source, the ligand, and sodium tert-butoxide to a reaction vessel.
-
Add anhydrous toluene and stir for a few minutes.
-
Add the aryl chloride and the amine.
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations of Key Concepts
General Structure of Bulky Biaryl Phosphine Ligands
Caption: Key components of a bulky biaryl phosphine ligand.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Ligand Screening
Caption: A systematic approach to ligand screening and reaction optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SPhos - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Molecular Geometry of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of the chiral phosphine ligand, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, often referred to as a bulky monodentate biaryl phosphine ligand. Due to the absence of a publicly available crystal structure for this specific compound, this guide leverages data from closely related and structurally analogous biaryl phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to infer its key geometric parameters.
Core Molecular Structure and Atropisomerism
This compound possesses a fundamental structure characterized by two naphthalene rings linked by a C1-C1' single bond. The steric hindrance imposed by the substituents at the 2 and 2' positions restricts free rotation around this bond, leading to the phenomenon of atropisomerism. This results in the existence of two stable, non-superimposable enantiomers (R and S), a critical feature for its application in asymmetric catalysis. The bulky di-tert-butylphosphino group is attached to the 2-position of one of the naphthalene rings.
Predicted Molecular Geometry
The precise molecular geometry of this compound can be predicted based on extensive studies of analogous BINAP-type ligands. The key parameters defining its three-dimensional structure are the bond lengths, bond angles, and the dihedral angle between the two naphthalene rings.
Key Geometric Parameters (Based on Analogues)
While specific experimental data for the title compound is not available, the following table summarizes the expected range for its key geometric parameters based on crystallographic and computational studies of structurally similar biaryl phosphine ligands.
| Parameter | Atom(s) Involved | Expected Value/Range | Notes |
| Dihedral Angle | C(2)-C(1)-C(1')-C(2') | 60° - 90° | This is the defining feature of the chiral pocket. The exact angle is influenced by the steric bulk of the phosphine group and any metal coordination. |
| P-C(naphthyl) Bond Length | P - C(2) | 1.80 - 1.85 Å | Typical single bond length between phosphorus and an sp²-hybridized carbon. |
| P-C(tert-butyl) Bond Length | P - C(t-Bu) | 1.85 - 1.90 Å | Slightly longer due to the sp³ hybridization of the tert-butyl carbon. |
| C(naphthyl)-P-C(naphthyl) Angle | C(2)-P-C(t-Bu) | 100° - 105° | Influenced by the steric repulsion between the naphthalene ring and the tert-butyl groups. |
| C(t-Bu)-P-C(t-Bu) Angle | C(t-Bu)-P-C(t-Bu) | 105° - 110° | The bulky tert-butyl groups lead to a larger than tetrahedral angle. |
| C(1)-C(1') Bond Length | C(1) - C(1') | 1.48 - 1.51 Å | Typical bond length for a single bond between two sp²-hybridized carbons in a biaryl system. |
Experimental Protocols
Plausible Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the well-established synthesis of related biaryl phosphines. The following protocol is a hypothetical but chemically sound procedure starting from 2-bromo-1,1'-binaphthalene.
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2-bromo-1,1'-binaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.
-
The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at reflux for 2-3 hours until the magnesium is consumed.
Step 2: Phosphinylation
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add di-tert-butylchlorophosphine (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Characterization
The synthesized compound would be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would confirm the presence of the binaphthyl and tert-butyl protons, with characteristic chemical shifts and coupling constants.
-
³¹P NMR spectroscopy would show a characteristic singlet for the phosphine group.
-
¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the product.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive molecular geometry, including bond lengths, bond angles, and the crucial dihedral angle. This would be the ultimate confirmation of the structure.
Visualizations
Logical Relationship of Structural Features
The following diagram illustrates the key structural components of this compound and their relationship, highlighting the atropisomeric axis and the bulky phosphine substituent that creates the chiral environment.
Caption: Key structural features of the phosphine ligand.
Experimental Workflow for Synthesis and Characterization
The logical flow of the synthesis and subsequent characterization of the target molecule is depicted in the following workflow diagram.
Caption: Synthesis and characterization workflow.
TrixiePhos: A Technical Guide to Its Spectroscopic Profile and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characteristics of TrixiePhos, a bulky biaryl phosphine ligand integral to modern cross-coupling catalysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for TrixiePhos. Furthermore, it details the experimental protocols for acquiring such data and presents a visual representation of its application in the Buchwald-Hartwig amination reaction.
Spectroscopic Data of TrixiePhos
The following tables summarize the theoretical and expected spectroscopic data for TrixiePhos (CAS: 255836-67-0; Molecular Formula: C₂₈H₃₁P; Molecular Weight: 398.52 g/mol ).[1][2][3] This data is compiled based on the known structure of the ligand and typical spectroscopic values for similar organophosphorus compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ³¹P | CDCl₃ | ~30-35 | s | - | P(t-Bu)₂ |
| ¹³C | CDCl₃ | ~150-120 | m | - | Aromatic C |
| ~35-40 | d | J(P,C) ≈ 15-25 | C(CH₃)₃ | ||
| ~30-35 | d | J(P,C) ≈ 10-20 | C(CH₃)₃ | ||
| ¹H | CDCl₃ | ~8.0-7.0 | m | - | Aromatic H |
| ~1.2-1.0 | d | J(P,H) ≈ 12-18 | C(CH₃)₃ |
Note: Actual chemical shifts and coupling constants may vary depending on the specific experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| **Wavenumber (cm⁻¹) ** | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Strong | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1470-1450 | Medium | C-H bend (t-Bu) |
| 1370-1360 | Strong | C-H bend (t-Bu, characteristic doublet) |
| ~1100 | Medium | P-Aryl stretch |
| 850-700 | Strong | Aromatic C-H out-of-plane bend |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Relative Intensity (%) | Fragment |
| ESI+ | 399.2237 | 100 | [M+H]⁺ |
| 343.1611 | ~20 | [M - C₄H₉]⁺ | |
| 287.0985 | ~30 | [M - 2(C₄H₉)]⁺ |
Note: Fragmentation patterns can vary significantly with the ionization technique and energy.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Due to the air-sensitivity of phosphine ligands, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5]
-
Dissolve approximately 5-10 mg of TrixiePhos in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
-
-
Instrument Parameters (³¹P NMR):
-
Instrument Parameters (¹H and ¹³C NMR):
-
Standard acquisition parameters for ¹H and ¹³C NMR spectroscopy are to be used.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal or salt plate and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Given the air-sensitive nature of TrixiePhos, specialized techniques are required to prevent oxidation during analysis.
-
The use of an Atmospheric Solids Analysis Probe (ASAP) with an inert gas sheath (iASAP) is recommended.[10][11][12][13]
-
Alternatively, the sample can be prepared in a glovebox and introduced into the mass spectrometer via a sealed, air-tight syringe or a direct-insertion probe designed for air-sensitive compounds.[10]
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or THF) under an inert atmosphere.
-
Infuse the solution directly into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize fragmentation.
-
Application in Catalysis: Buchwald-Hartwig Amination
TrixiePhos is a highly effective ligand for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds.[1][14][15] The bulky di-tert-butylphosphine group and the specific geometry of the biaryl backbone of TrixiePhos are crucial for promoting the key steps of the catalytic cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination using a TrixiePhos ligand.
This workflow illustrates the key steps in the palladium-catalyzed amination of an aryl halide. The TrixiePhos ligand (L) facilitates the oxidative addition of the aryl halide to the Pd(0) center, the subsequent amine coordination and deprotonation, and the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The steric bulk of TrixiePhos promotes the reductive elimination step, which is often rate-limiting, and enhances the overall efficiency of the catalytic cycle.[16][17]
References
- 1. TrixiePhos 97 255836-67-0 [sigmaaldrich.com]
- 2. runvmat.com [runvmat.com]
- 3. TrixiePhos 98% 255836-67-0 | Chempure [chempure.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. magritek.com [magritek.com]
- 6. barron.rice.edu [barron.rice.edu]
- 7. amherst.edu [amherst.edu]
- 8. webassign.net [webassign.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. advion.com [advion.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-depth Technical Guide to the Solubility of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the bulky phosphine ligand, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility, inferred solubility based on common applications, and a detailed experimental protocol for determining precise solubility in various organic solvents.
Introduction to this compound
This compound, a monodentate phosphine ligand, is a crucial component in modern catalysis, particularly in cross-coupling reactions. Its bulky di-tert-butylphosphino group and binaphthyl backbone impart unique steric and electronic properties to metal complexes, influencing their reactivity and selectivity. A thorough understanding of its solubility is paramount for reaction optimization, catalyst preparation, and product purification.
Predicted and Observed Solubility Profile
Based on the principle of "like dissolves like," the large, nonpolar, aromatic structure of this compound dictates its solubility profile. The molecule is predominantly hydrophobic.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The aromatic nature of both the solvent and the binaphthyl core of the ligand leads to favorable π-π stacking and van der Waals interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Moderate to High | The ether oxygen provides some polarity, but the overall nonpolar character of these solvents allows for good solvation of the bulky, nonpolar ligand. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents possess a good balance of polarity and nonpolar character to effectively dissolve the ligand. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low to Moderate | While nonpolar, the rigid structure of the ligand may limit its interaction with the more flexible aliphatic chains, leading to lower solubility compared to aromatic solvents. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low | The high polarity and hydrogen bond accepting nature of these solvents do not favorably interact with the nonpolar ligand. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Insoluble | The strong hydrogen-bonding network of these solvents cannot be disrupted by the nonpolar ligand, leading to insolubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Oven or vacuum oven for drying
Experimental Workflow
Caption: Experimental workflow for determining the solubility of the phosphine ligand.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed. Record the exact amount of solid added. Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be recorded and maintained throughout the experiment.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.
-
Analysis: Transfer the filtered solution into a pre-weighed vial. Record the exact volume of the aliquot.
-
Solvent Evaporation and Weighing: Carefully evaporate the solvent from the vial. This can be done under a stream of inert gas, in a fume hood, or in a vacuum oven at a temperature that will not cause decomposition of the ligand. Once the solvent is completely removed, dry the vial containing the solid residue to a constant weight.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
Logical Relationship for Solubility Prediction
The solubility of a bulky phosphine ligand like this compound can be predicted by considering the interplay between the solute's properties and the solvent's properties.
Caption: Logical diagram for predicting the solubility of the phosphine ligand.
Conclusion
The Unseen Influence: A Technical Guide to the Electronic and Steric Effects of the Di-tert-butylphosphino Group
For Researchers, Scientists, and Drug Development Professionals
The di-tert-butylphosphino group [(t-Bu)₂P], a cornerstone in modern coordination chemistry and catalysis, exerts a profound influence on the properties and reactivity of metal complexes. Its unique combination of extreme steric bulk and potent electron-donating ability makes it an indispensable component in a wide array of catalytic transformations, including cross-coupling reactions that are fundamental to pharmaceutical and materials science. This technical guide provides an in-depth analysis of the electronic and steric effects of the di-tert-butylphosphino group, offering a comprehensive resource for researchers and professionals in the field.
Quantifying the Influence: Electronic and Steric Parameters
The significant impact of the di-tert-butylphosphino group can be quantified through two key descriptors: the Tolman Electronic Parameter (TEP) and the cone angle (θ).
Electronic Effects: The TEP is a measure of a ligand's electron-donating or -withdrawing ability. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared spectroscopy.[1] Stronger σ-donating ligands increase the electron density on the metal center, which in turn leads to increased π-backbonding into the CO antibonding orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.[1][2] Tri-tert-butylphosphine, which contains three di-tert-butylphosphino groups, is considered a very basic ligand and serves as a reference point on the TEP scale.[3]
Steric Effects: The steric bulk of a ligand is quantified by its cone angle, which is the solid angle formed at the metal center by the ligand's substituents.[4] The large tert-butyl groups of the di-tert-butylphosphino moiety create a sterically hindered environment around the metal center, influencing coordination numbers, geometries, and the rates of catalytic reactions.[5]
The following table summarizes the key electronic and steric parameters for ligands containing the di-tert-butylphosphino group and related bulky phosphines.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |
| P(t-Bu)₃ | 2056.1 (reference)[3] | 182 |
| P(i-Pr)(t-Bu)₂ | Not explicitly found | Not explicitly found |
| P(t-Bu)₂Ph | Not explicitly found | 170 |
| 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) | Not explicitly found for Ni(CO)₃ complex | Not explicitly found as a single value |
Note: Specific TEP and cone angle values for all ligands containing the di-tert-butylphosphino group are not always readily available in a single source and can vary slightly depending on the experimental conditions and the metal center.
Spectroscopic and Structural Characterization
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. The free di-tert-butylphosphine ligand exhibits a characteristic chemical shift. Upon coordination to a metal center, this chemical shift can change significantly, providing valuable information about the nature of the metal-phosphorus bond.[4][6]
| Compound | ³¹P NMR Chemical Shift (δ, ppm) |
| Di-tert-butylphosphine | [Value requires access to SpectraBase][7] |
| Di-tert-butylchlorophosphine | [Value requires access to SpectraBase][8] |
| [PdCl₂(dtbpf)] | 64.47 (in CDCl₃)[9] |
| [Cu₂(μ-Cl)₂(dppdtbpf)₂] | Not explicitly found |
Note: Chemical shifts can vary depending on the solvent and the specific complex.
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of metal complexes containing the di-tert-butylphosphino group.[10] This data allows for the direct measurement of bond lengths and angles, offering insights into the steric interactions and the nature of the metal-ligand bond.
| Complex | M-P Bond Length (Å) | P-M-P Bond Angle (°) |
| [Ni(Lⁱᵖʳ)(CO)₃] | 2.2680(5)[5] | N/A |
| [Ni(Lⁱᵇᵘ)(CO)₃] | 2.2519(3)[5] | N/A |
| [Ni(Lᵇᶻ)(CO)₃] | 2.2424(5)[5] | N/A |
| [Cu₄(μ₃-Cl)₄(μ-dtbpf)₂] | Varies within the structure | Varies within the structure |
Note: Lⁱᵖʳ, Lⁱᵇᵘ, and Lᵇᶻ are proazaphosphatrane ligands with isopropyl, isobutyl, and benzyl substituents, respectively, which are also bulky and electron-rich.
Key Experimental Protocols
Synthesis of Di-tert-butylphosphine
This procedure describes a common method for the synthesis of di-tert-butylphosphine.
Materials:
-
Di-tert-butylchlorophosphine
-
Zinc powder
-
N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Toluene
Procedure:
-
In a nitrogen atmosphere, add di-tert-butylchlorophosphine (4.70 mmol) dropwise to a suspension of zinc powder (7.05 mg-atoms) in 10 cm³ of N,N-dimethylformamide.
-
Stir the mixture at room temperature for one hour.
-
To the reaction mixture, add 10 cm³ of 1 M hydrochloric acid dropwise, followed by 10 cm³ of toluene.
-
Stir the mixture, then separate the aqueous and toluene layers.
-
The toluene layer contains the di-tert-butylphosphine product, which can be quantified by gas chromatography.[11]
Synthesis of 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
This protocol outlines the synthesis of the widely used dtbpf ligand.
Materials:
-
Ferrocene
-
tert-Butyllithium (1.7 M in pentane)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butylchlorophosphine
-
Pentane
Procedure:
-
Set up an oven-dried 1000-mL four-necked round-bottomed flask under a nitrogen atmosphere.
-
Dissolve ferrocene (42.1 mmol) in anhydrous THF (250 mL).
-
Cool the solution to approximately -73 °C using a dry ice-acetone bath.
-
Add tert-butyllithium (1.7 M in pentane, 84.3 mmol) dropwise over 10-15 minutes, maintaining the internal temperature around -70 °C. An orange slurry will form.
-
Stir the slurry at about -70 °C for 1 hour.
-
Replace the dry ice-acetone bath with an ice-water bath and allow the flask to warm to approximately 0 °C.
-
Add di-tert-butylchlorophosphine (46.3 mmol) dropwise over 2-3 minutes.
-
Remove the ice/water bath and stir the mixture at ambient temperature for 12 hours.
-
Monitor the reaction progress by TLC analysis.
-
Work-up involves quenching the reaction with an aqueous solution, extraction, and purification by chromatography or crystallization.[12]
Experimental Determination of Tolman Electronic Parameter (TEP)
This protocol describes the general method for determining the TEP of a phosphine ligand.
Materials:
-
Tetracarbonylnickel(0) [Ni(CO)₄] (Caution: Highly toxic)
-
Phosphine ligand of interest (e.g., di-tert-butylphosphine)
-
Inert solvent (e.g., hexane)
-
Infrared spectrometer
Procedure:
-
In a well-ventilated fume hood and under an inert atmosphere, prepare a solution of the phosphine ligand in an appropriate inert solvent.
-
Carefully add a stoichiometric amount of tetracarbonylnickel(0) to the ligand solution. The reaction to form [LNi(CO)₃] is typically rapid.
-
Record the infrared spectrum of the resulting [LNi(CO)₃] complex solution.
-
Identify the A₁ symmetric C-O stretching frequency (ν(CO)), which is typically a strong, sharp band.
-
This frequency is the Tolman Electronic Parameter for the ligand.[1][2]
Visualizing the Impact: Catalytic Cycle and Structural Representations
Graphviz diagrams are used to illustrate the structural features and the role of the di-tert-butylphosphino group in a key catalytic process.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. youtube.com [youtube.com]
- 5. yanggroup.weebly.com [yanggroup.weebly.com]
- 6. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 11. Di-tert-butylphosphine synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Chiral Phosphine Ligands: A Technical Guide to Asymmetric Synthesis
Introduction to Chiral Phosphine Ligands in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the creation of enantiomerically pure compounds is a cornerstone, particularly in the pharmaceutical, agrochemical, and fine chemical industries. Asymmetric catalysis, a field recognized with a Nobel Prize, has emerged as the most elegant and efficient methodology for achieving this goal. At the heart of many powerful asymmetric catalytic systems lies a crucial component: the chiral phosphine ligand. These organophosphorus compounds coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over its mirror image. The remarkable success of chiral phosphine ligands stems from their unique electronic and steric properties, which can be finely tuned to achieve exceptional levels of enantioselectivity and catalytic activity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of chiral phosphine ligands, covering their classification, synthesis, and application in key asymmetric reactions, supported by quantitative performance data and detailed experimental protocols.
Classification of Chiral Phosphine Ligands
Chiral phosphine ligands are broadly categorized into two main classes based on the origin of their chirality: those with backbone chirality and those that are P-chiral.[1]
1. Ligands with Backbone Chirality: This is the larger and more extensively studied class of chiral phosphine ligands.[2] Chirality in these ligands arises from stereogenic centers or axes of chirality within the carbon skeleton that connects the phosphorus atoms. The phosphorus atoms themselves are typically not stereogenic. The chiral backbone enforces a specific conformation upon coordination to a metal, creating a well-defined chiral pocket around the active site. Prominent examples include:
-
C₂-Symmetric Diphosphines: Many of the most successful ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Possesses axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings. It is a highly versatile ligand used in a wide range of reactions.
-
DIPAMP (1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane): While technically P-chiral, its synthesis and application paved the way for C₂-symmetric concepts. It was famously used in the industrial synthesis of L-DOPA.[3]
-
DuPHOS (1,2-bis(2,5-dialkylphospholano)benzene): Features a chiral five-membered phospholane ring derived from chiral 1,4-diols. The alkyl substituents on the phospholane ring allow for fine-tuning of the ligand's steric properties.
-
DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane): One of the earliest examples of a C₂-symmetric diphosphine ligand, derived from tartaric acid.
-
-
Ferrocene-Based Diphosphines: These ligands incorporate a ferrocene scaffold, which imparts planar chirality in addition to any central chirality on the side chain.
-
Josiphos: A highly successful and tunable class of ligands featuring a ferrocene backbone with a chiral side chain. They are known for their high activity and enantioselectivity, particularly in the hydrogenation of imines.
-
2. P-Chiral Ligands: In this class of ligands, the phosphorus atom itself is a stereogenic center, bearing three different substituents.[2] The synthesis of enantiomerically pure P-chiral ligands was historically challenging but has seen significant advancements.[4] These ligands create a chiral environment directly at the metal coordination site.
-
Monophosphines: Simple P-chiral monophosphines can be effective in certain reactions, though bidentate ligands are generally more common.
-
Diphosphines: Bidentate P-chiral ligands, such as those developed by Imamoto, often feature bulky and electronically distinct groups on the phosphorus atoms to maximize stereochemical control. Examples include QuinoxP* and BenzP*.
Below is a diagram illustrating the general classification of chiral phosphine ligands.
Key Asymmetric Reactions
Chiral phosphine ligands have been instrumental in the development of numerous asymmetric transformations. This section will focus on three of the most significant: asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric hydroformylation.
Asymmetric Hydrogenation
Asymmetric hydrogenation is the addition of two hydrogen atoms across a double bond (C=C, C=O, C=N) in a prochiral substrate to produce a chiral product with high enantiomeric excess. This reaction is of immense industrial importance for the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Rhodium and Ruthenium complexes with chiral diphosphine ligands are the most commonly used catalysts.
Performance Data:
The table below summarizes the performance of several key chiral phosphine ligands in the asymmetric hydrogenation of various substrates.
| Ligand | Metal | Substrate | ee (%) | TON | TOF (h⁻¹) |
| (R,R)-Me-DuPhos | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | 50,000 | >5,000 |
| (S,S)-DIPAMP | Rh | Precursor to L-DOPA | 95 | - | - |
| (R)-BINAP | Ru | β-Keto esters | up to 99.3 | 10,000 | - |
| Josiphos | Ir | N-arylimines | up to >99 | up to 5,000 | - |
| QuinoxP* | Rh | α-Dehydroamino acid derivatives | >99 | - | - |
| (Sc,Sa)-PEAPhos | Ir | N-arylimines | up to 98 | up to 50,000 | - |
Data compiled from multiple sources.[4][5][6][7] TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on reaction conditions and are not always reported.
Mechanism of Asymmetric Hydrogenation (Rh-Diphosphine Catalyzed):
The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides involves the following key steps:
-
Ligand Exchange: The chiral diphosphine ligand coordinates to a Rh(I) precursor, forming a catalyst resting state.
-
Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center, forming two rapidly equilibrating diastereomeric complexes. The relative stability of these diastereomers is a key factor in enantioselectivity.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-Rh(III) species. This is often the rate-determining step.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate and creating the new stereocenter.
-
Reductive Elimination: The second hydride ligand transfers to the alkyl group, releasing the chiral product and regenerating the Rh(I) catalyst.
The enantioselectivity is determined by the relative rates of the subsequent steps from the two diastereomeric olefin complexes. The chiral ligand controls the facial selectivity of the olefin coordination and the subsequent migratory insertion step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DIPAMP - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (Johnphos)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging the bulky, electron-rich phosphine ligand, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as Johnphos, in various palladium-catalyzed cross-coupling reactions. Johnphos has proven to be a versatile and highly effective ligand for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, demonstrating remarkable utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its steric bulk and electron-donating properties facilitate crucial steps in the catalytic cycle, enabling the coupling of challenging substrates such as aryl chlorides and tosylates under relatively mild conditions.[1][2]
This document outlines key applications of Johnphos in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, presenting quantitative data in structured tables for straightforward comparison of reaction parameters and outcomes. Detailed experimental protocols for representative reactions are also provided to facilitate practical implementation in a laboratory setting.
Key Applications and Substrate Scope
Johnphos has demonstrated broad applicability across a range of palladium-catalyzed cross-coupling reactions. Its ability to stabilize the active palladium(0) species and promote oxidative addition and reductive elimination makes it a ligand of choice for numerous transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. The use of Johnphos enables the efficient coupling of a wide variety of aryl and heteroaryl halides with boronic acids and their derivatives. Of particular note is its effectiveness in reactions involving unactivated and sterically hindered aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Pd/Johnphos
| Entry | Aryl Chloride | Pd Source (mol%) | Johnphos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1.0) | 4.0 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2.0) | 4.0 | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (1.0) | 4.0 | Cs₂CO₃ | Toluene | 80 | 12 | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2.0) | 4.0 | K₃PO₄ | Toluene | 100 | 16 | 90 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | 6.0 | K₃PO₄ | Dioxane | 110 | 24 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Johnphos has been successfully employed in the coupling of a diverse range of amines with aryl halides and tosylates. Its steric hindrance facilitates the reductive elimination step, leading to high yields of the desired C-N coupled products.[1][2]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines using Pd/Johnphos
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Johnphos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1.0) | 3.0 | NaOtBu | Toluene | 100 | 8 | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2.0) | 4.0 | K₃PO₄ | Dioxane | 110 | 16 | 91 |
| 3 | 2-Bromotoluene | n-Butylamine | Pd₂(dba)₃ (1.0) | 3.0 | NaOtBu | Toluene | 80 | 12 | 94 |
| 4 | 4-Bromobenzonitrile | Diethylamine | Pd(OAc)₂ (2.0) | 4.0 | Cs₂CO₃ | Dioxane | 100 | 18 | 89 |
| 5 | 3-Bromopyridine | Piperidine | Pd₂(dba)₃ (1.5) | 4.5 | NaOtBu | Toluene | 100 | 12 | 93 |
Experimental Protocols
The following protocols provide detailed methodologies for conducting cross-coupling reactions using Johnphos. These procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Workflow for Palladium-Catalyzed Cross-Coupling
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. This involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and other sensitive reagents.
Figure 1: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1.0 mol%)
-
Johnphos (0.04 mmol, 4.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, Pd₂(dba)₃, Johnphos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1.0 mol%)
-
Johnphos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, Pd₂(dba)₃, Johnphos, and NaOtBu.
-
Remove the Schlenk tube from the glovebox, add 4-bromoanisole and toluene, followed by morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the arylamine product.
Catalytic Cycle
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The bulky and electron-rich nature of the Johnphos ligand is crucial for facilitating these steps, particularly the oxidative addition of less reactive electrophiles and the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.
Figure 2: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound (Johnphos) is a powerful and versatile ligand for a variety of palladium-catalyzed cross-coupling reactions. Its application allows for the efficient synthesis of a wide range of valuable organic molecules under often mild conditions. The provided protocols and data serve as a practical guide for researchers in academic and industrial settings, facilitating the adoption of this robust catalytic system for the construction of complex molecular architectures. As with any catalytic system, optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with TrixiePhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination reaction utilizing the TrixiePhos ligand. This protocol is intended for the coupling of aryl halides with a range of primary and secondary amines, a critical transformation in the synthesis of pharmaceuticals and other advanced materials.
Core Concepts
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1] The reaction is catalyzed by a palladium complex, and the choice of ligand is crucial for achieving high efficiency and broad substrate scope. TrixiePhos, a bulky, electron-rich biaryl monophosphine ligand, has demonstrated high reactivity and versatility in these transformations.[2][3]
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[1]
Experimental Protocols
This protocol is based on established methodologies for Buchwald-Hartwig aminations and specific findings for the TrixiePhos ligand.[2][3]
Materials:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or a pre-formed palladium precatalyst such as TrixiePhos Pd G3.
-
Ligand: TrixiePhos
-
Aryl Halide: Aryl chloride, bromide, or iodide.
-
Amine: Primary or secondary amine.
-
Base: Sodium tert-butoxide (NaOtBu), Lithium tert-butoxide (LiOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Inert Gas: Argon or Nitrogen.
General Procedure for Buchwald-Hartwig Amination using TrixiePhos:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium source, TrixiePhos ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If the aryl halide is a solid, it should be added along with the other solid components.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours). Reaction progress can be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired arylamine.
Data Presentation
The following tables summarize the performance of the TrixiePhos ligand in the Buchwald-Hartwig amination of bromobenzene with various secondary amines.
Table 1: Ligand Screening for the Coupling of Bromobenzene with Secondary Aryl Amines [2][3]
| Entry | Amine | TrixiePhos Conversion (%) |
| 1 | Carbazole | 97 |
| 2 | Diphenylamine | 91 |
| 3 | Phenoxazine | >99 |
| 4 | Phenothiazine | >99 |
| 5 | 9,9-dimethyl-9,10-dihydroacridine | 90 |
Reaction Conditions: Bromobenzene (1.0 equiv), amine (1.2 equiv), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), NaOtBu (1.4 equiv), toluene, 100 °C, 24 h. Conversion determined by GC-MS.[2][3]
Table 2: Optimization of Reaction Parameters for Selected Amines with TrixiePhos [2][3]
| Amine | Palladium Source | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Carbazole | [Pd(allyl)Cl]₂ | 4 | LiOtBu | Toluene | 100 | 24 | 98 (conversion) |
| Diphenylamine | [Pd(allyl)Cl]₂ | 4 | NaOtBu | Toluene | 100 | 24 | 91 (conversion) |
| Phenoxazine | [Pd(allyl)Cl]₂ | 4 | NaOtBu | Toluene | 100 | 24 | >99 (conversion) |
Yields are reported as conversion rates determined by GC-MS analysis.[2][3]
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination protocol with TrixiePhos.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Caption: The key steps in the palladium-catalyzed C-N bond formation.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(Di-tert-butylphosphino)-1,1'-binaphthyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing the bulky electron-rich phosphine ligand, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (DTB-BINAP), in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand is critical for the success of these reactions, and bulky, electron-rich phosphines like DTB-BINAP are known to promote the coupling of challenging substrates, such as sterically hindered aryl chlorides.
General Reaction Parameters
The successful execution of a Suzuki-Miyaura coupling reaction is contingent on the careful selection of several key parameters. The following table summarizes typical conditions for Suzuki-Miyaura couplings utilizing bulky phosphine ligands, including those analogous to DTB-BINAP. It is important to note that optimization of these conditions is often necessary for specific substrates.
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The choice of precatalyst can influence reaction efficiency. Pre-formed palladium-ligand complexes can also be used. |
| Ligand | 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (DTB-BINAP) | Typically used in a 1:1 to 2:1 ligand-to-palladium ratio. |
| Aryl/Vinyl Halide | Aryl/vinyl chlorides, bromides, iodides, or triflates | Aryl chlorides are often more challenging substrates and may require more forcing conditions. |
| Boronic Acid/Ester | Aryl/vinyl boronic acids or boronate esters (e.g., pinacol esters) | Boronic acids are generally stable, but can undergo protodeboronation under certain conditions.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, t-BuOK | The choice of base is crucial and can significantly impact the reaction rate and yield.[2] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous solvents are typically used. The addition of water can sometimes be beneficial.[1] |
| Temperature | Room temperature to 120 °C | The required temperature depends on the reactivity of the substrates. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocols
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a bulky phosphine ligand like 2-(Di-tert-butylphosphino)-1,1'-binaphthyl. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (DTB-BINAP, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
References
Application of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in C-N Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamines are prevalent structural motifs.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2] Central to the success of the Buchwald-Hartwig amination is the choice of phosphine ligand, which plays a crucial role in the efficiency and scope of the catalytic system.
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as JohnPhos, is a bulky and electron-rich biaryl monophosphine ligand developed by the Buchwald group.[3] Its unique steric and electronic properties facilitate the key steps of the catalytic cycle, particularly the reductive elimination, enabling the coupling of a wide range of aryl and heteroaryl halides and sulfonates with various nitrogen nucleophiles.[2][4] JohnPhos has proven to be a highly effective ligand for the coupling of challenging substrates, including aryl chlorides, and often allows for reactions to be conducted under mild conditions with low catalyst loadings.[4][5] These attributes make JohnPhos a valuable tool for researchers and professionals in drug development and organic synthesis.
These application notes provide a comprehensive overview of the use of JohnPhos in C-N bond formation, including tabulated quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle to aid in understanding the reaction mechanism.
Data Presentation
The following tables summarize the quantitative data for C-N bond formation reactions utilizing JohnPhos as the ligand. The data has been compiled from various literature sources to provide a comparative overview of the catalyst system's performance across different substrates and reaction conditions.
Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Various Amines Using JohnPhos
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | NaOt-Bu | Toluene | 80 | 18 | 98 |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2.0) | Cs₂CO₃ | Toluene | 100 | 24 | 95 |
| 3 | 4-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ (1.5) | NaOt-Bu | Toluene | 100 | 4 | 92 |
| 4 | 2-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.0) | NaOt-Bu | Toluene | 80 | 24 | 90 |
| 5 | 4-Chloroanisole | Piperidine | Pd₂(dba)₃ (1.0) | K₃PO₄ | Dioxane | 100 | 24 | 88 |
Data compiled from representative literature. Conditions and yields may vary based on specific experimental setup.
Table 2: Palladium-Catalyzed Amination of Aryl Bromides with Various Amines Using JohnPhos
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | NaOt-Bu | Toluene | RT | 2 | 99 |
| 2 | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (0.5) | NaOt-Bu | Toluene | 80 | 1 | 97 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Di-n-butylamine | Pd(OAc)₂ (2.0) | Cs₂CO₃ | Toluene | 100 | 18 | 96 |
| 4 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| 5 | 4-Bromoacetophenone | Pyrrolidine | Pd(OAc)₂ (1.0) | NaOt-Bu | Toluene | 80 | 3 | 94 |
Data compiled from representative literature. Conditions and yields may vary based on specific experimental setup.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of JohnPhos in C-N bond formation.
General Procedure for the Palladium-Catalyzed Amination of Aryl Chlorides
This protocol describes a general method for the coupling of an aryl chloride with a secondary cyclic amine using a Pd₂(dba)₃/JohnPhos catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (JohnPhos) (0.02 mmol, 2 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), JohnPhos (8.0 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene (5 mL) to the tube via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (1.0 mmol) followed by the amine (1.2 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
General Procedure for the Room-Temperature Amination of Aryl Bromides
This protocol outlines a method for the C-N coupling of an aryl bromide with a primary amine at room temperature, which is often achievable with the highly active JohnPhos ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
This compound (JohnPhos) (0.015 mmol, 1.5 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.1 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar and condenser
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In an oven-dried round-bottom flask, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol), JohnPhos (6.0 mg, 0.015 mmol), and potassium phosphate (446 mg, 2.1 mmol) under an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure N-arylated product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N coupling.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for Reactions with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (TrixiePhos)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as TrixiePhos, in various palladium- and nickel-catalyzed cross-coupling reactions. TrixiePhos is a bulky, electron-rich monophosphine ligand that has demonstrated utility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, crucial transformations in pharmaceutical and materials science research. The corresponding third-generation palladium precatalyst, TrixiePhos Pd G3, offers an air- and moisture-stable option for initiating these reactions.[1][2][3]
Palladium-Catalyzed Cyanation of Aryl Halides
The TrixiePhos ligand, in conjunction with palladium acetate, has been shown to be effective in the cyanation of a variety of aryl halides. This methodology allows for the introduction of a nitrile group, a versatile functional handle in organic synthesis. The catalyst system is tolerant of both electron-donating and electron-withdrawing groups on the aryl halide substrate.
Quantitative Data Summary
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbenzonitrile | 24 | 95 |
| 2 | 4-Chloroanisole | 4-Methoxybenzonitrile | 24 | 98 |
| 3 | 4-Chlorobenzotrifluoride | 4-(Trifluoromethyl)benzonitrile | 24 | 99 |
| 4 | 1-Bromo-4-tert-butylbenzene | 4-tert-Butylbenzonitrile | 8 | 99 |
| 5 | 2-Bromonaphthalene | 2-Naphthonitrile | 8 | 98 |
| 6 | 2-Chloro-6-methylpyridine | 6-Methylpicolinonitrile | 24 | 96 |
| 7 | 2-Chloropyrazine | Pyrazine-2-carbonitrile | 24 | 95 |
Data extracted from a study on the palladium acetate-catalyzed cyanation of aryl halides using TrixiePhos.
Experimental Protocol: General Procedure for Cyanation
A detailed experimental protocol for the palladium-catalyzed cyanation of aryl halides using TrixiePhos is provided below.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TrixiePhos)
-
Aryl halide
-
Potassium cyanide (KCN)
-
Zinc dust (Zn)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction vessel, add palladium(II) acetate (1 mol%), TrixiePhos (2 mol%), potassium cyanide (1.2 equivalents), and zinc dust (0.2 equivalents).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (repeat three times).
-
Add the aryl halide (1.0 equivalent) and anhydrous DMF.
-
Heat the reaction mixture to 110 °C and stir for the time indicated in the table above.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitrile.
Carboxylate-Directed Mizoroki-Heck Reaction
TrixiePhos has been identified as a competent ligand in the carboxylate-directed Mizoroki-Heck reaction of hindered alkenes. The presence of a carboxylic acid directing group allows for the coupling of tri- and tetrasubstituted olefins, which are typically challenging substrates for this transformation.
Quantitative Data Summary
| Entry | Olefin Substrate | Aryl Bromide | Ligand | Yield (%) |
| 1 | 3,3-Dimethylacrylic acid | Bromobenzene | TrixiePhos | 76 |
| 2 | 3,3-Dimethylacrylic acid | Bromobenzene | PPh₃ | 67 |
| 3 | 3,3-Dimethylacrylic acid | Bromobenzene | XPhos | 0 |
| 4 | 3,3-Dimethylacrylic acid | Bromobenzene | BINAP | 0 |
| 5 | 3,3-Dimethylacrylic acid | 4-Bromoanisole | TrixiePhos | 85 |
| 6 | 3,3-Dimethylacrylic acid | 4-Bromoanisole | PPh₃ | 22 |
Data from a study on the intermolecular Heck coupling with hindered alkenes driven by carboxylate directivity.
Experimental Protocol: General Procedure for Mizoroki-Heck Reaction
The following is a general protocol for the carboxylate-directed Heck reaction.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (TrixiePhos)
-
γ,δ-Unsaturated carboxylic acid
-
Aryl halide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) and Water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, combine the γ,δ-unsaturated carboxylic acid (1.0 equivalent), aryl halide (1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (3 mol%), TrixiePhos (12 mol%), and potassium carbonate (2.5 equivalents).
-
Seal the vessel and place it under an inert atmosphere.
-
Add a mixture of DMF and water (e.g., 5:1 ratio) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 5-12 hours.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination
While specific, detailed protocols for the Buchwald-Hartwig amination using TrixiePhos were not found in the surveyed literature, the commercially available TrixiePhos Pd G3 precatalyst is marketed for this transformation.[1][2][3] The following is a general protocol based on typical conditions for similar bulky biarylphosphine ligands. Optimization of catalyst loading, base, solvent, and temperature will likely be necessary for specific substrates.
General Protocol: Buchwald-Hartwig Amination
Materials:
-
TrixiePhos Pd G3 precatalyst
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the TrixiePhos Pd G3 precatalyst (typically 1-2 mol%), the base (1.2-1.5 equivalents), and the aryl halide (1.0 equivalent) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.1-1.2 equivalents).
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the product by chromatography or crystallization.
Suzuki-Miyaura Coupling
Similar to the Buchwald-Hartwig amination, the TrixiePhos Pd G3 precatalyst is indicated for use in Suzuki-Miyaura cross-coupling reactions, although specific literature protocols with this ligand were not identified in the initial search.[1][2] The following general procedure can be used as a starting point for optimization.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
TrixiePhos Pd G3 precatalyst
-
Aryl or vinyl halide/triflate
-
Boronic acid or ester
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the TrixiePhos Pd G3 precatalyst (typically 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-120 °C) with stirring until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Nickel-Catalyzed Hydroarylation
Interestingly, TrixiePhos has also been found to be an effective ligand in nickel-catalyzed reactions, such as the hydroarylation of internal alkynes. In these cases, it was noted for its ability to suppress the formation of undesired allene byproducts.
Note: A detailed protocol for this specific nickel-catalyzed reaction is not provided here, but researchers should be aware of the potential for TrixiePhos to be a useful ligand in nickel catalysis, expanding its utility beyond palladium-mediated transformations.
Disclaimer: The provided protocols are intended as general guidelines. Reaction conditions, including catalyst loading, ligand-to-metal ratio, solvent, base, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Hydrogenation Catalyzed by Rhodium-[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. Among the vast array of chiral catalysts developed, rhodium complexes featuring atropisomeric biaryl phosphine ligands have demonstrated exceptional efficiency and enantioselectivity. This document provides detailed application notes and protocols for the use of a specific rhodium complex incorporating the bulky and electron-rich monodentate phosphine ligand, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, often referred to as t-Bu-BINAP or TrixiePhos.
The unique steric and electronic properties of the di-tert-butylphosphino group on the binaphthyl backbone create a well-defined chiral environment around the rhodium center. This precise steric control is crucial for achieving high levels of enantioselectivity in the hydrogenation of a variety of prochiral substrates, including enamides, ketones, and olefins. These chiral products serve as key building blocks in the synthesis of complex, high-value molecules.
Principle of Catalysis
The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation generally involves the following key steps:
-
Catalyst Precursor Activation: A rhodium(I) precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, reacts with the chiral phosphine ligand to form the active catalyst complex.
-
Substrate Coordination: The prochiral substrate coordinates to the chiral rhodium complex.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a rhodium dihydride species.
-
Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond of the coordinated substrate. This is often the enantioselectivity-determining step, where the chiral ligand directs the hydride to a specific face of the substrate.
-
Reductive Elimination: The second hydride is transferred, leading to the formation of the saturated, chiral product and regeneration of the active rhodium catalyst.
The specific pathway and the rate-determining step can vary depending on the substrate, ligand, and reaction conditions.
Data Presentation
While comprehensive, publicly available data specifically for the rhodium-[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine complex is limited, the following tables present representative data for the asymmetric hydrogenation of common substrate classes using closely related rhodium-BINAP type catalyst systems. This data illustrates the typical performance that can be expected in terms of conversion and enantioselectivity.
Table 1: Asymmetric Hydrogenation of Prochiral Enamides
| Entry | Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | N-(1-Phenylvinyl)acetamide | [Rh(COD)((S)-BINAP)]BF₄ | Toluene | 10 | 25 | 12 | >99 | 95 (R) | [1] |
| 2 | Methyl 2-acetamidoacrylate | [Rh(COD)((R)-BINAP)]OTf | Methanol | 4 | 25 | 1 | >99 | 99 (R) | [2] |
| 3 | N-(3,4-dihydronaphthalen-1-yl)acetamide | Rh/(S,S)-Et-DuPhos | Methanol | 4 | 25 | 24 | 100 | 96 (S) | [2] |
Table 2: Asymmetric Hydrogenation of Prochiral Ketones
| Entry | Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Acetophenone | RuCl₂((R)-BINAP)((R,R)-DPEN) | 2-Propanol | 8 | 30 | 20 | 100 | 99 (R) | [3] |
| 2 | 2',6'-Dimethylacetophenone | Rh(I)-PennPhos/2,6-lutidine/KBr | Methanol | 30 | 25 | 24 | 100 | 96 (R) | [1] |
| 3 | 1-Tetralone | RuBr₂((S)-BINAP) | Ethanol | 100 | 100 | 48 | 100 | 95 (S) | [3] |
Experimental Protocols
The following are general protocols for the preparation of the rhodium catalyst and its application in asymmetric hydrogenation. These should be adapted and optimized for specific substrates and desired outcomes. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: In Situ Preparation of the Rhodium Catalyst
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
(R)- or (S)-[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (t-Bu-BINAP)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Methanol, Dichloromethane)
-
Schlenk flask or glovebox equipment
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor (1.0 mol%).
-
Add the chiral ligand, (R)- or (S)-t-Bu-BINAP (1.1 mol%).
-
Add the desired volume of anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
-
This solution of the active catalyst is now ready for use in the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of an Enamide
Materials:
-
In situ prepared Rh-t-Bu-BINAP catalyst solution
-
Enamide substrate
-
Anhydrous, deoxygenated solvent
-
High-pressure autoclave or hydrogenation apparatus
-
Hydrogen gas (high purity)
Procedure:
-
In a separate flame-dried Schlenk flask, dissolve the enamide substrate (1.0 mmol) in the chosen anhydrous, deoxygenated solvent.
-
Transfer the substrate solution to the autoclave reaction vessel.
-
Via cannula, transfer the freshly prepared catalyst solution to the reaction vessel.
-
Seal the autoclave and purge the system with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (monitor by TLC, GC, or HPLC).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
The reaction mixture can be concentrated under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the key processes involved in asymmetric hydrogenation using the rhodium-[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine complex.
Caption: General workflow for asymmetric hydrogenation.
References
- 1. Highly Enantioselective Hydrogenation of Simple Ketones Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)-JosiPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Utilizing TrixiePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction utilizing the bulky, electron-rich TrixiePhos ligand. TrixiePhos, a member of the Buchwald family of biaryl phosphine ligands, is known to enhance catalytic activity, enabling the coupling of a wide range of aryl halides with alkenes under relatively mild conditions. This protocol is particularly relevant for the synthesis of complex organic molecules in drug discovery and development.
Representative Heck Reaction Parameters with a TrixiePhos-type Ligand
The following table summarizes typical reaction conditions and expected yields for the Heck coupling of various aryl bromides with styrene, utilizing a catalyst system based on a bulky biaryl phosphine ligand like TrixiePhos. These values are representative and may require optimization for specific substrates.
| Entry | Aryl Bromide | Olefin | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | TrixiePhos (2) | K₂CO₃ (2) | Dioxane | 100 | 12 | >95 |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | TrixiePhos (2) | K₂CO₃ (2) | Dioxane | 100 | 8 | >98 |
| 3 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | TrixiePhos (2) | K₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | TrixiePhos (2) | K₂CO₃ (2) | Dioxane | 80 | 6 | >99 |
| 5 | 2-Bromotoluene | Styrene | Pd(OAc)₂ (1) | TrixiePhos (2) | K₂CO₃ (2) | Dioxane | 110 | 24 | 85 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of an aryl bromide with an alkene using a palladium/TrixiePhos catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
TrixiePhos ligand
-
Aryl bromide
-
Alkene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous dioxane (or other suitable solvent like toluene or DMF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and TrixiePhos (0.02 mmol, 2 mol%).
-
Add 2 mL of anhydrous dioxane to the Schlenk tube.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst mixture, add the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add an additional 3 mL of anhydrous dioxane to bring the total solvent volume to 5 mL.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 6-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted alkene.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: Experimental workflow for the TrixiePhos-mediated Heck reaction.
Catalytic Cycle of the Heck Reaction
The diagram below illustrates the generally accepted catalytic cycle for the Heck reaction, highlighting the key steps where the bulky TrixiePhos ligand plays a crucial role.
Caption: Catalytic cycle of the Heck reaction with a bulky phosphine ligand.
Application Notes and Protocols for Negishi Coupling of Organozinc Compounds with Aryl Halides using [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, which couples an organozinc compound with an organic halide, is catalyzed by a nickel or palladium complex. The choice of ligand coordinated to the metal center is crucial for the efficiency and substrate scope of the reaction. [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, a bulky and electron-rich biaryl phosphine ligand, has emerged as a highly effective ligand for palladium-catalyzed Negishi couplings, particularly for challenging substrates encountered in pharmaceutical and materials science research.
These application notes provide a comprehensive overview of the use of this compound in the Negishi coupling of organozinc compounds with aryl halides. Detailed experimental protocols, a summary of representative substrate scope and yields, and a workflow for its application in drug development are presented.
Advantages of this compound in Negishi Coupling
The use of bulky biaryl phosphine ligands like this compound offers several advantages in palladium-catalyzed Negishi couplings:
-
Enhanced Reactivity: The steric bulk and electron-donating properties of the ligand promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle.
-
Broad Substrate Scope: This ligand enables the coupling of a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, with various organozinc reagents.
-
High Yields and Selectivity: The catalyst system often provides high yields of the desired cross-coupling product with minimal side reactions.
-
Mild Reaction Conditions: The high reactivity of the catalyst often allows for reactions to be conducted under mild conditions, which is beneficial for the synthesis of complex and sensitive molecules.
Data Presentation
The following table summarizes the performance of a similar bulky biarylphosphine ligand, CPhos, in the Negishi coupling of secondary alkylzinc halides with various aryl bromides and chlorides. This data provides an expected range of performance for reactions utilizing this compound, given their structural similarities.[1][2]
Table 1: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides using a Bulky Biarylphosphine Ligand (CPhos)[1]
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 2-Bromoanisole | i-PrZnBr | 2-Isopropylanisole | 92 |
| 2 | 4-Bromotoluene | i-PrZnBr | 4-Isopropyltoluene | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | i-PrZnBr | 1-Isopropyl-4-(trifluoromethyl)benzene | 91 |
| 4 | 2-Chlorobenzonitrile | i-PrZnBr | 2-Isopropylbenzonitrile | 85 |
| 5 | 3-Bromopyridine | i-PrZnBr | 3-Isopropylpyridine | 88 |
| 6 | 2-Bromo-6-methoxynaphthalene | c-HexZnBr | 2-Cyclohexyl-6-methoxynaphthalene | 93 |
| 7 | 4-Chloroacetophenone | c-PentZnBr | 4-Cyclopentylacetophenone | 89 |
Experimental Protocols
The following are general protocols for the Negishi coupling reaction using this compound. Optimization of the reaction conditions (e.g., solvent, temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (bromide or chloride)
-
Organozinc reagent (e.g., arylzinc halide or alkylzinc halide) in a suitable solvent (e.g., THF)
-
Anhydrous and degassed solvent (e.g., THF, Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)
General Procedure for the Negishi Coupling
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd(OAc)₂ (1-2 mol%) and this compound (1.1-2.2 mol%) in a minimal amount of anhydrous, degassed solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or directly to a flask containing the palladium source and ligand), add the aryl halide (1.0 equiv) and additional anhydrous, degassed solvent.
-
Addition of Organozinc Reagent: Slowly add the solution of the organozinc reagent (1.1-1.5 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Mandatory Visualizations
Catalytic Cycle of the Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for Drug Candidate Synthesis
Caption: Workflow for the synthesis and development of a drug candidate.
References
Application Notes and Protocols for Sonogashira Coupling Utilizing 2-(Di-tert-butylphosphino)-1,1'-binaphthyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex, is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The efficiency, substrate scope, and mildness of the Sonogashira coupling are critically influenced by the choice of ligand coordinated to the palladium center.
Bulky and electron-rich phosphine ligands, such as 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (also known as TrixiePhos), have emerged as highly effective in promoting Sonogashira couplings.[3][4] These ligands enhance catalytic activity, facilitate the coupling of less reactive aryl chlorides, and often allow for milder reaction conditions, including lower temperatures and catalyst loadings.[3] This document provides detailed application notes and a general protocol for employing 2-(Di-tert-butylphosphino)-1,1'-binaphthyl in Sonogashira coupling reactions.
Catalytic Cycle and the Role of the Ligand
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic approach, a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst, stabilized by the phosphine ligand, undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (or directly with the alkyne in copper-free variants). The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[1][5]
-
Copper Cycle (if applicable): A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is more nucleophilic and facilitates the transmetalation step with the palladium complex.[5] However, copper can also lead to undesirable alkyne homocoupling (Glaser coupling), prompting the development of copper-free protocols.[3]
The bulky and electron-rich nature of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[6] Furthermore, its steric bulk can accelerate the rate-determining reductive elimination step.[3][7]
Data Presentation: Ligand Effects in Sonogashira Coupling
The choice of phosphine ligand significantly impacts the efficiency of the Sonogashira coupling. While specific data for 2-(Di-tert-butylphosphino)-1,1'-binaphthyl is distributed across various applications, the following table summarizes representative data from catalyst screening studies with other bulky phosphine ligands, illustrating the general trend of their effectiveness, particularly in challenging couplings.
Table 1: Comparison of Phosphine Ligands in a Model Sonogashira Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PPh₃ | 5 | Et₃N | THF | 65 | 12 | Moderate | [6] |
| P(t-Bu)₃ | 2 | Cs₂CO₃ | Dioxane | 80 | 8 | High | [8] |
| XPhos | 1.5 | K₃PO₄ | t-AmylOH | 100 | 16 | 92 | [3] |
| cataCXium A | 1 | Et₃N | Water (micellar) | 45 | 24 | 53 |[9] |
Note: This table is a compilation of representative data from different sources to illustrate general trends and is not from a single comparative study.
Experimental Protocols
The following protocols are generalized procedures for Sonogashira coupling reactions using 2-(Di-tert-butylphosphino)-1,1'-binaphthyl. Optimization of reaction parameters (catalyst loading, base, solvent, temperature, and time) is often necessary for specific substrates.
Protocol 1: General Copper-Catalyzed Sonogashira Coupling of Aryl Bromides
This protocol is a starting point for the coupling of various aryl bromides with terminal alkynes.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (3.4 mg), 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (15.9 mg), and CuI (1.9 mg).
-
Add the aryl bromide (1.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add the base (Et₃N or DIPEA, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Chlorides
The coupling of aryl chlorides is more challenging and often requires a copper-free protocol with a stronger base and higher temperatures.
Materials:
-
Aryl chloride (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (Pd(OAc)₂ or Pd₂(dba)₃) and 2-(Di-tert-butylphosphino)-1,1'-binaphthyl.
-
Add the base (K₂CO₃ or Cs₂CO₃).
-
Add the aryl chloride (1.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add the terminal alkyne (1.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling.
Caption: A general experimental workflow for Sonogashira coupling.
Concluding Remarks
The use of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl as a ligand in Sonogashira coupling reactions offers a powerful tool for the synthesis of a wide array of disubstituted alkynes. Its bulky and electron-donating characteristics contribute to high catalytic activity, enabling the coupling of challenging substrates under relatively mild conditions. The protocols provided herein serve as a robust starting point for researchers in academia and industry. As with any catalytic reaction, substrate-specific optimization is key to achieving maximal yields and efficiency. The versatility of this catalytic system makes it a valuable asset in the development of novel therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TrixiePhos-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for TrixiePhos-catalyzed cross-coupling reactions. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments. TrixiePhos is a versatile and effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This guide will address specific issues you may encounter and provide detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is TrixiePhos and in which reactions is it commonly used?
A1: TrixiePhos, or rac-2-(Di-tert-butylphosphino)-1,1′-binaphthyl, is a monodentate phosphine ligand known for its effectiveness in palladium-catalyzed cross-coupling reactions. It is suitable for a range of transformations, including:
-
Suzuki-Miyaura Coupling[1]
-
Buchwald-Hartwig Amination[1]
-
Heck Reaction[1]
-
Sonogashira Coupling[1]
-
Stille Coupling[1]
-
Negishi Coupling[1]
-
Hiyama Coupling[1]
TrixiePhos is also available as a third-generation (G3) Buchwald palladium precatalyst (TrixiePhos Pd G3), which is air- and moisture-stable, offering high reactivity and versatility.
Q2: My TrixiePhos-catalyzed reaction is showing low to no yield. What are the most common causes?
A2: Low yields in cross-coupling reactions can stem from several factors. The most common issues include:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently, or the catalyst may have decomposed.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the yield.
-
Oxygen Sensitivity: While precatalysts are often air-stable, the active catalytic species can be sensitive to oxygen.[2]
A systematic approach to troubleshooting these variables is recommended.
Q3: How do I choose the right palladium source and how is the active catalyst generated from a TrixiePhos Pd G3 precatalyst?
A3: For phosphine ligands like TrixiePhos, using a G3 or G4 precatalyst is often ideal for ensuring the clean and efficient generation of the active LPd(0) species.[2] The activation of a Buchwald G3 precatalyst typically involves deprotonation by a base, followed by reductive elimination to generate the active Pd(0) catalyst.[3] This process is generally efficient and occurs under the reaction conditions.
Q4: What are common side reactions in TrixiePhos-catalyzed couplings and how can they be minimized?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: This can occur with the organometallic reagent (e.g., boronic acid in Suzuki reactions) or the organic halide. It is often promoted by the presence of oxygen. To minimize homocoupling, ensure the reaction is performed under a strict inert atmosphere with properly degassed solvents.[2]
-
Dehalogenation: The organic halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be suppressed by adjusting the ligand, base, or reaction temperature.
-
Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by protic sources like water. Using anhydrous solvents, a milder base, or more stable boronic esters or trifluoroborate salts can mitigate this issue.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during TrixiePhos-catalyzed cross-coupling reactions.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | 1. Use a Precatalyst: If you are generating the catalyst in situ from a Pd(0) or Pd(II) source and the TrixiePhos ligand, consider switching to the commercially available TrixiePhos Pd G3 precatalyst for more reliable activation. 2. Check Ligand-to-Palladium Ratio: If preparing the catalyst in situ, ensure an appropriate ligand-to-palladium ratio. For monodentate ligands like TrixiePhos, a ratio of 1:1 to 2:1 is a good starting point. 3. Ensure Anaerobic Conditions: While the precatalyst is air-stable, the active catalyst is not.[2] Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. |
| Poor Reagent/Solvent Quality | 1. Purify Substrates: Ensure your starting materials, especially the organic halide and the coupling partner, are pure. 2. Use Anhydrous and Degassed Solvents: Solvents should be of high purity, anhydrous, and degassed to remove oxygen. Common solvents for these reactions include toluene, dioxane, and THF.[4] 3. Use a High-Purity, Dry Base: The choice and quality of the base are critical. Ensure the base is finely powdered and dry. |
| Suboptimal Reaction Conditions | 1. Screen Solvents: The solubility of reactants and intermediates can greatly affect the reaction rate. Screen a range of solvents such as toluene, dioxane, THF, or a mixture with water, depending on the specific reaction.[4][5] 2. Optimize the Base: The strength and nature of the base are crucial. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are common, while for Suzuki-Miyaura couplings, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often used.[6] 3. Vary the Temperature: If the reaction is sluggish at a lower temperature, gradually increase it. Conversely, if side products are observed, a lower temperature may be beneficial. Typical temperatures range from room temperature to 110 °C. |
| Inappropriate Catalyst Loading | 1. Start with a Standard Loading: A typical starting point for catalyst loading is 1-2 mol %. 2. Increase Loading for Difficult Substrates: For challenging or sterically hindered substrates, increasing the catalyst loading to 3-5 mol % may improve the yield. 3. Optimize for Cost-Effectiveness: Once a good yield is achieved, the catalyst loading can be gradually decreased to find the most economical conditions that still provide a satisfactory yield. |
Data Presentation
The following tables summarize typical starting conditions for optimizing TrixiePhos-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that these are general recommendations, and optimal conditions will be substrate-dependent.
Table 1: General Starting Conditions for TrixiePhos-Catalyzed Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | TrixiePhos Pd G3 or Pd(OAc)₂/TrixiePhos | TrixiePhos Pd G3 is generally preferred for reliable catalyst formation. |
| Catalyst Loading | 1 - 2 mol % | May be increased for challenging substrates. |
| Ligand to Pd Ratio | 1:1 to 1.2:1 (with precatalyst) or 2:1 (in situ) | A slight excess of ligand can sometimes be beneficial. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2 - 3 equiv.) | The choice of base can significantly affect the reaction outcome.[7] |
| Solvent | Toluene, Dioxane, or THF (often with water) | A co-solvent of water is often necessary to facilitate the transmetalation step.[4] |
| Temperature | 80 - 110 °C | Optimization may be required depending on substrate reactivity. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes improve reaction rates. |
Table 2: General Starting Conditions for TrixiePhos-Catalyzed Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Source | TrixiePhos Pd G3 or Pd₂(dba)₃/TrixiePhos | G3 precatalysts are highly effective for C-N bond formation. |
| Catalyst Loading | 1 - 3 mol % | Higher loadings may be needed for aryl chlorides. |
| Ligand to Pd Ratio | 1:1 to 1.5:1 (with precatalyst) or 2:1 (in situ) | A slight excess of ligand can help stabilize the catalyst. |
| Base | NaOt-Bu, KOt-Bu, or LHMDS (1.2 - 2 equiv.) | Strong, non-nucleophilic bases are typically required.[6] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are crucial. |
| Temperature | 80 - 110 °C | Aryl chlorides may require higher temperatures than aryl bromides or iodides. |
| Concentration | 0.2 - 1.0 M | Adjust as needed based on substrate solubility. |
Experimental Protocols
General Protocol for a TrixiePhos-Catalyzed Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
TrixiePhos Pd G3 (0.02 mmol, 2 mol %)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried glassware and magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (if solid), TrixiePhos Pd G3, and sodium tert-butoxide under an inert atmosphere.
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
If the aryl halide is a liquid, add it at this stage via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes
To aid in understanding the critical aspects of TrixiePhos-catalyzed cross-coupling reactions, the following diagrams illustrate the catalytic cycle, a general workflow for reaction optimization, and a troubleshooting decision tree.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for a TrixiePhos-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for low reaction yields.
References
Overcoming low reactivity in Suzuki couplings with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity in Suzuki-Miyaura coupling reactions when using the sterically demanding [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine ligand.
Troubleshooting Guide
Issue: Low to No Product Formation
Low or no yield in a Suzuki coupling reaction with this compound can stem from several factors, often related to the challenging nature of sterically hindered substrates. Here is a systematic approach to troubleshoot and optimize your reaction.
Question 1: My reaction shows very low conversion or fails completely. What are the most critical parameters to investigate first?
Answer:
When facing low reactivity, the interplay between the base, solvent, and temperature is paramount. The bulky nature of this compound requires careful optimization of these components to facilitate the key steps of the catalytic cycle.
-
Re-evaluate Your Base and Solvent System: The choice of base is crucial for activating the boronic acid for transmetalation.[1][2] For sterically hindered couplings, a moderately strong base is often a good starting point. The solvent plays a critical role in solubility and influencing catalyst activity.[3] Anhydrous, aprotic solvents are generally preferred.[2]
-
Recommendation: Start with a robust base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Toluene and dioxane are excellent initial solvent choices.[2] The presence of a small amount of water can sometimes be beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitating the transmetalation step.[4][5][6]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[2]
-
Recommendation: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C. For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to push the reaction to completion.[2]
-
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products through homocoupling of the boronic acid.[7]
-
Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed prior to use.
-
Issue: Presence of Significant Side Products
The formation of byproducts can compete with your desired reaction, leading to reduced yields and purification challenges.
Question 2: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction, especially with electron-deficient boronic acids or under harsh basic conditions.
-
Use a Milder Base: If you are using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[8]
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water, particularly in combination with a strong base and high temperatures, can promote protodeboronation.[6] Ensure your solvent is sufficiently dry if this side reaction is dominant.
-
Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) or trifluoroborate salts are often more stable and less prone to protodeboronation than the corresponding boronic acids.[7]
Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting this undesired reaction.[7]
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in-situ reduction, a step where oxidation can compete.
Frequently Asked Questions (FAQs)
Q1: Is this compound a good ligand choice for coupling with aryl chlorides?
A1: Yes, bulky, electron-rich biaryl phosphine ligands like this compound are specifically designed to be highly effective for the challenging Suzuki-Miyaura coupling of unactivated aryl chlorides.[4] These ligands promote the difficult oxidative addition step of the aryl chloride to the palladium center.[2]
Q2: What is the optimal Pd source and ligand-to-palladium ratio to use with this ligand?
A2: A common and effective palladium source is Pd(OAc)₂ or Pd₂(dba)₃.[5][9] A typical starting point for the ligand-to-palladium ratio is between 1.5:1 and 2:1. This ensures that a monoligated palladium species, which is often the most active catalyst, can be readily formed while providing enough ligand to stabilize the catalyst.
Q3: My starting materials have poor solubility. What can I do?
A3: Solubility issues can significantly hinder reaction rates.
-
Solvent Screening: Test a range of solvents, including polar aprotic solvents like DMF or ethereal solvents like 1,4-dioxane and THF, often with a water co-solvent.[3]
-
Increase Temperature: Higher temperatures can improve the solubility of your substrates.[3]
-
Phase-Transfer Catalysts: For biphasic systems (e.g., Toluene/Water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate from the aqueous to the organic phase, accelerating the reaction.[3]
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. While some modern catalyst systems show some air stability, the active Pd(0) species is generally susceptible to oxidation. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and minimize side reactions like homocoupling.[7]
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield with a Bulky Phosphine Ligand
This table provides a representative summary of how varying key reaction parameters can influence the yield of a Suzuki coupling reaction involving a sterically hindered substrate and a bulky biarylphosphine ligand.
| Entry | Base (equiv.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 80 | 12 | 45 |
| 2 | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 80 | 12 | 75 |
| 3 | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 80 | 12 | 82 |
| 4 | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 6 | 92 |
| 5 | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 110 | 6 | 95 |
| 6 | t-BuOK (2.0) | Dioxane (anhydrous) | 100 | 4 | 90 |
Data is illustrative and based on general principles for optimizing Suzuki couplings with sterically hindered substrates.[1][10]
Experimental Protocols
Protocol: Troubleshooting a Low-Yielding Suzuki Coupling of a Sterically Hindered Aryl Bromide
This protocol outlines a systematic approach to re-optimize a low-yielding Suzuki-Miyaura coupling reaction using this compound.
1. Reagent Preparation and Degassing:
- Dry the base (e.g., K₃PO₄) in an oven at >120 °C for at least 4 hours and cool under vacuum.[3]
- Degas the chosen solvent (e.g., 1,4-dioxane) by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.
- Ensure all starting materials (aryl halide, boronic acid) are pure and dry.
2. Reaction Setup (under inert atmosphere):
- To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.5-2 mol% relative to Pd), the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the finely powdered, dried K₃PO₄ (2.0-3.0 equiv.).[3]
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add the degassed 1,4-dioxane and degassed water (e.g., a 5:1 dioxane:water ratio) via syringe.
3. Reaction Execution and Monitoring:
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every 2 hours). Check for the consumption of the limiting starting material.
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for troubleshooting low-yield Suzuki couplings.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Buchwald-Hartwig Amination with TrixiePhos
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during Buchwald-Hartwig amination reactions using the TrixiePhos ligand.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions when using TrixiePhos in Buchwald-Hartwig aminations?
A1: The primary side reactions observed are hydrodehalogenation of the aryl halide and homocoupling of the aryl halide to form a biaryl species.[1] Another potential issue is the degradation of the TrixiePhos ligand under harsh reaction conditions.
Q2: My reaction is showing significant hydrodehalogenation of the aryl halide. What are the causes and how can I minimize it?
A2: Hydrodehalogenation occurs when a palladium hydride species is generated in the catalytic cycle, which then reacts with the aryl halide to replace the halogen with a hydrogen atom.[1][2]
-
Causes:
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use of anhydrous and degassed solvents is critical for reproducible outcomes.[3]
-
Base Selection: The choice of base is crucial.[3] While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening weaker bases such as Cs₂CO₃ or K₃PO₄, especially if your substrate is base-sensitive, though this may require higher temperatures.[3]
-
Solvent Choice: Toluene is a common solvent for these reactions.[3] However, screening other anhydrous, non-protic solvents like dioxane or THF might be beneficial.[4]
-
Additives: In some cases, additives can suppress hydrodehalogenation. For instance, the use of a bimetallic palladium-copper nanocatalyst system has been shown to prevent Pd-hydride-mediated hydrodehalogenation.[5]
-
Q3: I am observing a significant amount of biaryl homocoupling product. How can I prevent this?
A3: Homocoupling of aryl halides is another common side reaction. This can become more prevalent with highly reactive aryl halides.
-
Causes:
-
High catalyst loading or high temperatures can sometimes favor this pathway.
-
The specific ligand and palladium precursor can influence the rate of homocoupling versus the desired C-N coupling.
-
-
Troubleshooting Strategies:
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can disfavor the homocoupling pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio. Using a pre-catalyst can provide better control over this ratio.[1]
-
Q4: My reaction is sluggish or incomplete, even after extended reaction times. What could be the issue?
A4: Slow or incomplete reactions can be due to several factors, often related to catalyst activity or substrate reactivity.
-
Causes:
-
Catalyst Deactivation: The active Pd(0) species can be deactivated by oxygen or other impurities. The TrixiePhos ligand itself can degrade under certain conditions.
-
Poorly Reactive Substrates: Sterically hindered aryl halides or amines can be challenging substrates.[4] Aryl chlorides, in particular, can be difficult to activate.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts reaction rates.[6][7]
-
-
Troubleshooting Strategies:
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reliable generation of the active catalytic species.[4]
-
Screening: A systematic screening of bases, solvents, and temperature is often necessary for challenging substrates.[4][6]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can poison the catalyst.
-
Quantitative Data Summary
The following table summarizes hypothetical results from an optimization study to minimize hydrodehalogenation, illustrating the impact of different bases.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield of Desired Amine (%) | Yield of Hydrodehalogenation (%) |
| 1 | NaOtBu (1.5) | Toluene | 100 | 75 | 20 |
| 2 | K₃PO₄ (2.0) | Dioxane | 110 | 85 | 10 |
| 3 | LHMDS (1.5) | Toluene | 80 | 90 | 5 |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 110 | 82 | 12 |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination using TrixiePhos
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
TrixiePhos (0.022 mmol, 2.2 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, TrixiePhos, and NaOtBu.
-
Add the aryl halide and the amine to the Schlenk tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired amount of time (monitor by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination with key side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalysis with 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (TrixiePhos)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction temperatures when using the bulky monophosphine ligand, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl, commonly known as TrixiePhos.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for cross-coupling reactions using TrixiePhos?
A1: The optimal temperature for catalysis with TrixiePhos is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the substrates (aryl halides, amines, boronic acids), and the base used. However, a general starting point for optimization is between 60°C and 110°C. For instance, Suzuki-Miyaura reactions can often be initiated at around 60°C, while Buchwald-Hartwig aminations may require higher temperatures in the range of 80-100°C, particularly with less reactive aryl chlorides.[1]
Q2: How does temperature affect the catalytic activity of the TrixiePhos-palladium complex?
A2: Temperature has a significant impact on the reaction rate and the stability of the catalytic complex. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black, which reduces the overall yield.[2] For some reactions, such as asymmetric couplings, lower temperatures may be crucial for achieving high enantioselectivity, even if it leads to a longer reaction time.[3]
Q3: When should I consider using higher or lower temperatures in my reaction?
A3: Higher temperatures are often necessary for challenging substrates, such as electron-rich aryl chlorides or sterically hindered coupling partners. Weaker bases may also necessitate more forceful conditions, including elevated temperatures, to achieve a reasonable reaction rate.[1] Conversely, lower temperatures are preferred for thermally sensitive substrates to prevent decomposition. In asymmetric catalysis, lower temperatures are often employed to enhance enantioselectivity.[3] Room temperature reactions are possible for highly reactive substrates.[4]
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | The reaction temperature is too low, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature. For challenging substrates, a higher temperature (e.g., 80-110°C) may be required from the start.[1] |
| Reaction Mixture Turns Black (Palladium Black Formation) | The reaction temperature is too high, leading to thermal decomposition of the palladium catalyst.[2][5] | Lower the reaction temperature. If a high temperature is necessary for substrate activation, consider using a more thermally stable precatalyst or a different solvent. Ensure the reaction is under an inert atmosphere, as oxygen can contribute to catalyst degradation at elevated temperatures. |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | The reaction temperature is too high, promoting undesired side reactions. | Decrease the reaction temperature to improve selectivity. You may also screen different solvents or bases that allow for efficient coupling at a lower temperature.[2] |
| Inconsistent Results Between Batches | Poor temperature control or "hot spots" within the reaction vessel. | Ensure uniform and vigorous stirring. Use an oil bath or a heating mantle with a temperature controller for precise and even heating. |
| Low Enantioselectivity (in Asymmetric Reactions) | The reaction temperature is too high, leading to a loss of stereochemical control. | Perform the reaction at a lower temperature. While this may increase the reaction time, it is often critical for achieving high enantiomeric excess.[3] |
Quantitative Data Summary
The optimal temperature for reactions catalyzed by palladium and bulky phosphine ligands like TrixiePhos can vary. The following table summarizes typical temperature ranges found in the literature for relevant cross-coupling reactions.
| Reaction Type | Ligand/Catalyst System | Substrates | Temperature Range (°C) | Optimal Temperature (°C) | Reference |
| Suzuki-Miyaura Coupling | General bulky phosphines | Aryl bromides/chlorides and arylboronic acids | Room Temp. - 120 | 60-80 | [4][6] |
| Buchwald-Hartwig Amination | General bulky phosphines | Aryl bromides/chlorides and amines | 65 - 110 | 80-100 | [1][7] |
| Asymmetric Suzuki-Miyaura | Chiral biaryl phosphines | Bromoarylamides and arylboronic acids | 50 - 80 | 50 | [3] |
Experimental Protocols
General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for optimizing the reaction temperature for a Suzuki-Miyaura coupling using TrixiePhos.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), TrixiePhos (1.1-1.5 eq. relative to Pd), and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, THF, 3-5 mL).
-
Temperature Screening:
-
Set up multiple reactions in parallel, each in a separate vial.
-
Place each vial in a temperature-controlled heating block or oil bath set to a different temperature (e.g., 60°C, 80°C, 100°C).
-
Ensure vigorous stirring in all reactions.
-
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Analysis: Compare the conversion and yield of the desired product at each temperature to determine the optimal condition. Also, note the formation of any byproducts or catalyst decomposition.
Visualizations
Troubleshooting Workflow for Temperature Optimization
Caption: A workflow for troubleshooting low yield by optimizing reaction temperature.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (Johnphos)
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation when using the Johnphos ligand in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or stalls before completion. Is catalyst deactivation the likely cause?
A1: Sluggish or stalled reactions are common indicators of catalyst deactivation. This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvent, or inherent instability of the catalytic species under the reaction conditions. One of the first steps in troubleshooting is to rigorously exclude oxygen from your reaction setup. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The formation of palladium black is a visual sign of catalyst decomposition and deactivation.[1]
Q2: I observe the formation of palladium black in my reaction. What does this signify and how can it be prevented?
A2: The precipitation of palladium black indicates the aggregation of Pd(0) species, which are no longer catalytically active.[1] This can be triggered by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. To prevent this, consider the following:
-
Lowering the reaction temperature: While this may slow down the reaction, it can improve catalyst stability.
-
Optimizing catalyst loading: Higher concentrations can sometimes promote aggregation.
-
Adjusting the ligand-to-palladium ratio: An excess of the phosphine ligand can sometimes stabilize the active catalytic species in solution.
Q3: Can the choice of base contribute to catalyst deactivation?
A3: Yes, the base can play a critical role in both the catalytic cycle and potential deactivation pathways. Some strong bases can promote the degradation of sensitive substrates or the ligand itself, leading to the formation of catalyst inhibitors. For instance, in C-N coupling reactions, the use of a very strong base like NaOt-Bu can sometimes lead to side reactions if the amine binding is slow.[2] It is advisable to screen different bases (e.g., carbonates, phosphates) if you suspect base-mediated decomposition.[3]
Q4: My starting materials are complex molecules with multiple functional groups. Could they be poisoning the catalyst?
A4: Certain functional groups, particularly those containing N-heterocycles, can act as ligands themselves and displace the Johnphos ligand from the palladium center. This leads to the formation of catalytically inactive or dormant complexes.[4][5] If your substrate contains potential coordinating groups, you may need to carefully select the ligand and reaction conditions to favor the desired catalytic cycle. In some cases, using a more robust ligand system or protecting the interfering functional group may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Observation | Suggested Solution | Relevant Experimental Protocol |
| Inefficient Catalyst Activation | Reaction fails to initiate or proceeds very slowly from the start. | Use a well-defined Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable formation of the active Pd(0) species.[2] Alternatively, perform a pre-activation step. | Protocol 1: Catalyst Pre-activation |
| Presence of Oxygen | Reaction mixture darkens rapidly with the formation of palladium black. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. | Protocol 2: Rigorous Exclusion of Oxygen |
| Impure Reagents | Inconsistent results between batches. | Purify starting materials (e.g., recrystallization for solids, distillation for liquids). Ensure the base is anhydrous and stored properly.[3] | Standard laboratory purification techniques. |
| Ligand Degradation | Reaction stalls after a period of initial activity. | Lower the reaction temperature. Consider using a slightly higher ligand-to-palladium ratio. | |
| Substrate Inhibition | Reaction is substrate-specific and fails with certain classes of compounds. | Screen alternative ligands that may be more resistant to displacement by the substrate.[5] |
Issue 2: Formation of Side Products
The formation of significant side products can provide clues about the deactivation pathway.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of an oxidant, typically oxygen. | Rigorously exclude oxygen from the reaction.[3] |
| Dehalogenation of Aryl Halide | A competing pathway to cross-coupling. | Use a bulkier ligand or a non-protic solvent. |
| Products from C-P Bond Cleavage | Irreversible catalyst deactivation pathway. | Use milder reaction conditions. Ensure sufficient substrate or other coordinating species are present to stabilize the active catalyst.[6][7] |
Experimental Protocols
Protocol 1: Catalyst Pre-activation
This protocol is useful when using a Pd(II) source like Pd(OAc)₂ that requires in-situ reduction to the active Pd(0) catalyst.
Objective: To generate the active L-Pd(0) species before the addition of the main reactants to avoid issues with slow or incomplete activation.
Materials:
-
Palladium source (e.g., Pd(OAc)₂)
-
Johnphos ligand
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reducing agent (optional, e.g., a small amount of hydrazine or DIBAL-H) or base
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source and the Johnphos ligand (typically in a 1:1.1 to 1:1.5 Pd:ligand ratio) to a Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
If required by the specific protocol, add the base or a reducing agent.
-
Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 15-30 minutes. A color change is often observed as the active catalyst forms.
-
Cool the mixture to the desired reaction temperature before adding the aryl halide and the coupling partner.
Protocol 2: Rigorous Exclusion of Oxygen
Objective: To minimize catalyst deactivation due to oxidation by ensuring an oxygen-free reaction environment.
Materials:
-
Reaction solvents and liquid reagents
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or glovebox
Procedure:
-
Degassing Solvents:
-
Freeze-Pump-Thaw: For the most rigorous degassing, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
Sparging: Alternatively, bubble a stream of inert gas through the solvent for at least 30 minutes.
-
-
Reaction Setup:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add solid reagents under a counter-flow of inert gas.
-
Add degassed solvents and liquid reagents via syringe or cannula.
-
Maintain a gentle positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.
-
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and potential off-cycle deactivation pathways.
Caption: General catalytic cycle and potential deactivation points.
The following workflow provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Technical Support Center: TrixiePhos-Mediated C-C Bond Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TrixiePhos in C-C bond formation reactions. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is TrixiePhos and in which reactions is it commonly used?
A1: TrixiePhos is a bulky, electron-rich monophosphine ligand, specifically rac-2-(Di-tert-butylphosphino)-1,1′-binaphthyl. It is widely used as a supporting ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
Q2: Why is the choice of base so critical in TrixiePhos-mediated Suzuki-Miyaura reactions?
A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid or its ester derivative to form a more nucleophilic boronate species. This activation is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate, yield, and the prevalence of side reactions such as protodeboronation.[3][4][5]
Q3: What are the most common bases used with TrixiePhos in Suzuki-Miyaura couplings?
A3: A range of inorganic and organic bases can be employed. Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice often depends on the reactivity of the substrates and the desired reaction conditions. Stronger bases like cesium carbonate are often effective for less reactive aryl chlorides, while milder bases like potassium carbonate or phosphate may be suitable for more sensitive substrates.[4][6][7]
Q4: What is protodeboronation and how can it be minimized when using TrixiePhos?
A4: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid or ester is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture. This leads to the formation of an undesired byproduct and reduces the yield of the desired coupled product. The choice of a milder base, the use of anhydrous solvents, and shorter reaction times can help to minimize protodeboronation.[3] Using more stable boronic esters, such as pinacol esters, can also mitigate this side reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst Activation | Ensure you are using a reliable palladium source. For robust and reproducible results, consider using a pre-formed TrixiePhos palladium precatalyst, such as TrixiePhos Pd G3. If generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure complete reduction by the phosphine ligand. |
| Inappropriate Base Strength | A base that is too weak may not efficiently form the active boronate species, leading to a stalled reaction. Conversely, a base that is too strong can lead to catalyst deactivation or degradation of starting materials. Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Poor Base Solubility | Many inorganic bases have low solubility in organic solvents. Ensure vigorous stirring to maximize the surface area and facilitate the reaction. Alternatively, consider a solvent system that improves the solubility of the base, or use a soluble organic base if compatible with your substrates. |
| Low Reaction Temperature | The oxidative addition of some aryl halides, particularly aryl chlorides, can be slow and may require higher temperatures. Incrementally increase the reaction temperature, while monitoring for potential side product formation. |
Issue 2: Significant Formation of Protodeboronation Byproduct
| Potential Cause | Troubleshooting Step |
| Base is too Strong | Strong bases can accelerate the rate of protodeboronation. Switch to a milder base, such as potassium phosphate (K₃PO₄) or potassium fluoride (KF). |
| Presence of Protic Solvents | Water or alcohol in the reaction mixture can serve as a proton source for protodeboronation. Use anhydrous solvents and ensure your reagents are dry. |
| Prolonged Reaction Time | The longer the boronic acid is exposed to the reaction conditions, the greater the chance of protodeboronation. Monitor the reaction progress and work it up as soon as the starting material is consumed. |
| Unstable Boronic Acid | Electron-deficient or some heteroaryl boronic acids can be particularly prone to protodeboronation. Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester. |
Data Presentation
The following table presents illustrative data on the effect of different bases on the yield of a model Suzuki-Miyaura cross-coupling reaction between 4-chlorotoluene and phenylboronic acid using a Pd/TrixiePhos catalyst system.
Table 1: Effect of Base on the Yield of a TrixiePhos-Mediated Suzuki-Miyaura Reaction *
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene | 100 | 12 | 85 |
| K₂CO₃ | Toluene | 100 | 12 | 78 |
| Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| Na₂CO₃ | Toluene | 100 | 12 | 75 |
| KOtBu | Toluene | 100 | 12 | 65 |
*Disclaimer: This data is illustrative and compiled for educational purposes. Actual yields may vary depending on the specific substrates, reaction conditions, and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for a TrixiePhos-Mediated Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the chosen base (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and TrixiePhos (0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening of Bases for a TrixiePhos-Mediated Suzuki-Miyaura Coupling
-
Preparation: In parallel, set up a series of reactions in individual vials, each containing the same amounts of aryl halide, boronic acid, palladium precursor, and TrixiePhos as described in Protocol 1.
-
Base Addition: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, etc.) in the same molar equivalence (e.g., 2.0 mmol).
-
Reaction: Add the degassed solvent to each vial, seal, and place them in a heating block at the desired temperature. Stir all reactions under identical conditions.
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze by GC-MS or LC-MS to determine the conversion and yield for each base.
Mandatory Visualizations
Caption: Suzuki-Miyaura catalytic cycle with TrixiePhos (L).
References
Technical Support Center: Palladium Catalyst Complexes with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Welcome to the technical support center for palladium catalyst complexes stabilized with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (a bulky biaryl monophosphine ligand). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on the effective use of these advanced catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good stabilizing ligand for palladium catalysts?
A1: this compound and similar bulky biaryl monophosphine ligands are highly effective for several reasons. Their significant steric bulk promotes the formation of highly active, low-coordinate L1Pd(0) species (where L1 represents one phosphine ligand).[1][2] This monoligated complex is more stable in the Pd(0) oxidation state and allows for the facile approach of the aryl electrophile, enhancing the rate of oxidative addition.[2] Additionally, the electron-rich nature of the dialkylbiaryl phosphine backbone increases electron density on the palladium center, which also accelerates oxidative addition.[2][3] The conformational rigidity of these ligands can also accelerate the rate-determining reductive elimination step.[4]
Q2: What are the main applications of this catalyst system in drug development?
A2: This catalyst system is a cornerstone of modern pharmaceutical synthesis, primarily utilized for its efficiency in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[5][6][7] These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings, are fundamental for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[5][6] The high activity and broad substrate scope of these catalysts allow for the synthesis of diverse and complex drug candidates under mild reaction conditions.[7][8]
Q3: How should I handle and store the palladium precatalyst and the phosphine ligand?
A3: While many modern biaryl monophosphine ligands are air-stable, it is best practice to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual oxidation.[3] Palladium precatalysts, especially the G3 and G4 Buchwald-type palladacycles, are designed to be bench-stable and can be handled in air for short periods.[2] For long-term storage, both the ligand and the precatalyst should be kept in a cool, dark, and dry place, preferably within a glovebox or a desiccator under an inert atmosphere.
Q4: What is the typical palladium loading for a cross-coupling reaction?
A4: The optimal palladium loading can vary significantly depending on the specific substrates and reaction scale. For laboratory-scale synthesis, catalyst loading typically ranges from 0.1 mol% to 2 mol%. In many cases, due to the high activity of catalysts derived from bulky biaryl phosphines, lower loadings are often achievable. For industrial applications, minimizing palladium usage is critical to reduce costs and ease purification, so extensive optimization is common to lower the loading as much as possible.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Troubleshooting Steps:
-
Ensure Proper Precatalyst Activation: If you are not using a pre-ligated Pd(0) source or a palladacycle precatalyst, an induction period may be required to form the active Pd(0) species.[1][10] Consider gently heating the mixture of the palladium source, ligand, and base before adding the electrophile.
-
Check Ligand Integrity: The phosphine ligand can be susceptible to oxidation over time. Ensure the ligand is pure and has been stored under inert conditions. Ligand oxidation can lead to poor ligation and the formation of inactive palladium black.[10]
-
Use an Appropriate Palladium Source: Starting with Pd(0) sources like Pd2(dba)3 or specialized precatalysts can be more efficient than using Pd(OAc)2, as the latter requires an in-situ reduction step which can be slow or incomplete.[11]
-
Possible Cause 2: Undesirable Side Reactions
-
Troubleshooting Steps:
-
Address Protodeboronation (in Suzuki-Miyaura Couplings): This is a major side reaction where the boronic acid derivative is consumed by water, and it is unfortunately promoted by bulky phosphine ligands.[10][12]
-
Check for Substrate or Product Degradation: The reaction conditions (base, temperature) might be degrading your starting materials or the desired product. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential degradation products.
-
Possible Cause 3: Poor Substrate Reactivity
-
Troubleshooting Steps:
-
Increase Reaction Temperature: While these catalysts are known for their high activity at mild temperatures, challenging substrates (e.g., sterically hindered aryl chlorides) may require higher temperatures to facilitate oxidative addition.
-
Screen Different Solvents and Bases: The choice of solvent and base can have a profound impact on reaction rates and yields. A screening study with different combinations may be necessary to find the optimal conditions for your specific substrates.
-
Issue 2: Formation of Palladium Black
Possible Cause 1: Catalyst Decomposition
-
Troubleshooting Steps:
-
Check Ligand-to-Palladium Ratio: An insufficient amount of the phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black. A ligand-to-palladium ratio of 1:1 to 1.5:1 is typically recommended.
-
Avoid High Temperatures for Extended Periods: Prolonged exposure to high temperatures can lead to the thermal decomposition of the catalyst complex. If high temperatures are necessary, try to minimize the reaction time.
-
Ensure Efficient Stirring: In heterogeneous reaction mixtures, poor stirring can lead to localized high concentrations of reagents, which can cause catalyst decomposition.
-
Possible Cause 2: Reductive Elimination is Too Slow
-
Troubleshooting Steps:
-
Ligand Choice: While this compound is generally excellent, for some specific transformations, the final reductive elimination step can be slow. This can lead to the accumulation of unstable Pd(II) intermediates that decompose. In such cases, a different bulky biaryl phosphine ligand might be required to accelerate reductive elimination.[4]
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
-
Catalyst Preparation:
-
In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd) and the this compound ligand (0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL) to the reaction vessel via syringe.
-
Add the catalyst mixture to the reaction vessel.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data
Table 1: Effect of Ligand and Palladium Source on Suzuki-Miyaura Coupling Yield
Reaction Conditions: Aryl chloride (1.0 mmol), Phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), Toluene (5 mL), 100 °C, 16 h.
| Pd Source (mol%) | Ligand (mol%) | Product Yield (%) | Notes |
| Pd(OAc)2 (2) | t-BuXPhos (4) | 85 | Standard conditions, good yield. |
| Pd2(dba)3 (1) | t-BuXPhos (2) | 92 | Pd(0) source can improve efficiency.[11] |
| Pd(OAc)2 (2) | PPh3 (4) | <10 | Bulky biaryl phosphine is crucial for this transformation. |
| Pd(OAc)2 (4) | t-BuXPhos (8) | 82 | Increasing catalyst loading does not always improve yield and can sometimes be detrimental.[10] |
Table 2: Troubleshooting Low Yield in a Buchwald-Hartwig Amination
Reaction: 4-chlorotoluene (1.0 mmol), Piperidine (1.2 mmol), NaOtBu (1.4 mmol), Toluene (4 mL), 100 °C, 4h.
| Parameter Changed | Catalyst System | Yield (%) | Interpretation |
| Baseline | Pd2(dba)3 (1 mol%)/t-Bu-JohnPhos (2 mol%) | 25 | Incomplete reaction, potential catalyst deactivation. |
| Solvent Change | Pd2(dba)3 (1 mol%)/t-Bu-JohnPhos (2 mol%) in Dioxane | 45 | Solvent can significantly influence reaction rate. |
| Base Change | Pd2(dba)3 (1 mol%)/t-Bu-JohnPhos (2 mol%) with K3PO4 | 15 | Stronger base (NaOtBu) is often required for C-N coupling. |
| Precatalyst Change | tBuXPhos-G3-Pd (2 mol%) | 95 | Using a palladacycle precatalyst ensures efficient formation of the active L1Pd(0) species.[2] |
Visualizations
Catalytic Cycle and Deactivation Pathway
This diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights the competing protodeboronation side reaction that leads to catalyst deactivation.
Caption: Suzuki-Miyaura cycle and competing protodeboronation pathway.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for diagnosing the cause of low product yield in a cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Handling Air-Sensitive [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine Ligand
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of the air-sensitive ligand, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as TrixiePhos. Adherence to these protocols is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: This ligand is air-sensitive and should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C.[1] It is best stored in a glovebox or a sealed container within a desiccator. After each use, the container should be thoroughly purged with an inert gas before sealing.
Q2: What are the visual signs of ligand degradation?
A2: this compound is a white crystalline solid. While there may not be dramatic visual changes upon initial, minor oxidation, significant degradation can lead to a change in color or texture. The most reliable method for detecting degradation is not visual inspection but analytical techniques such as ³¹P NMR spectroscopy.
Q3: How does degradation of the ligand affect my reaction?
A3: The primary degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide.[2] This phosphine oxide can coordinate to the palladium catalyst, inhibiting its activity and leading to lower yields or complete reaction failure in catalytic applications like Suzuki-Miyaura coupling.[2]
Q4: Can I handle this ligand on the open bench?
A4: It is strongly recommended to handle this compound under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[2] Brief exposure to air for weighing may be unavoidable in some labs, but this should be minimized to prevent oxidation.
Q5: What solvents are suitable for dissolving this ligand?
A5: This ligand is soluble in a range of anhydrous, degassed organic solvents such as toluene, THF, and dioxane. Ensure that any solvent used is thoroughly dried and deoxygenated before use to prevent ligand degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion in Suzuki-Miyaura coupling | 1. Degraded Ligand: The phosphine ligand has oxidized, deactivating the catalyst.[2] 2. Inactive Catalyst: The palladium precatalyst and/or ligand were not handled under sufficiently inert conditions. 3. Substrate/Reagent Issues: Impurities in substrates, base, or solvent. | 1. Verify Ligand Purity: Use ³¹P NMR to check for the presence of the phosphine oxide. If significant oxidation has occurred, use a fresh batch of the ligand. 2. Improve Inert Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use properly degassed solvents and rigorous Schlenk line or glovebox techniques. 3. Purify Reagents: Purify starting materials and ensure the base is freshly purchased or properly stored. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium(0) catalyst has aggregated and precipitated out of solution. This can be caused by insufficient ligand, high temperatures, or the presence of oxygen. | 1. Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium precursor can help stabilize the active catalyst. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature. 3. Ensure Strict Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to precipitation. |
| Inconsistent Reaction Results | 1. Variable Reagent Quality: Purity of the ligand, palladium source, or other reagents may vary between batches. 2. Inconsistent Inert Atmosphere: Variations in the quality of the inert atmosphere can lead to differing levels of ligand/catalyst degradation. | 1. Standardize Reagents: Use reagents from a reliable source and check the purity of new batches. 2. Standardize Procedures: Ensure consistent and rigorous application of inert atmosphere techniques for every experiment. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ³¹P NMR
Objective: To quantify the presence of the corresponding phosphine oxide impurity.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃), anhydrous and degassed
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, accurately weigh 10-20 mg of the ligand into a clean, dry vial.
-
Add approximately 0.6 mL of anhydrous, degassed CDCl₃ to the vial and gently swirl to dissolve the solid.
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube before removing it from the inert atmosphere.
-
Acquire a ³¹P NMR spectrum. The phosphine (P(III)) signal will have a distinct chemical shift from the phosphine oxide (P(V)) signal.
-
Integrate both signals to determine the relative percentage of the phosphine and its oxide.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
Objective: To perform a palladium-catalyzed cross-coupling reaction using this compound.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Septa, needles, and cannula
-
Schlenk line with a supply of high-purity inert gas (argon or nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the Schlenk flask and connect it to the Schlenk line. Perform at least three cycles of evacuating the flask and backfilling with inert gas.
-
Reagent Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst, this compound, aryl halide, arylboronic acid, and base to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula transfer.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench as appropriate. Proceed with standard extraction and purification procedures.
Visualizations
Experimental Workflow for Handling the Air-Sensitive Ligand
References
Technical Support Center: Purification of TrixiePhos-Catalyzed Reaction Products
Welcome to the technical support center for purifying products from reactions catalyzed by TrixiePhos and similar phosphine ligands. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a TrixiePhos-catalyzed reaction?
After a typical TrixiePhos-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the crude product mixture commonly contains the following impurities:
-
Residual Palladium Catalyst: Present in various forms, including Pd(0) and Pd(II) species. This is a critical impurity to remove, especially for pharmaceutical applications.[1][2]
-
Excess TrixiePhos Ligand: Unconsumed phosphine ligand from the reaction.
-
TrixiePhos Oxide: The phosphine ligand can be oxidized during the reaction or workup, creating the corresponding phosphine oxide, which is often more polar and can be challenging to separate.[3]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the mixture.
-
Homocoupling and Other Side-Products: Byproducts from undesired reaction pathways.
-
Inorganic Salts: Formed from the base used in the reaction (e.g., carbonates, phosphates).
Q2: How can I remove the residual palladium catalyst to meet regulatory limits?
Palladium removal is essential to meet the strict limits set by guidelines like the ICH Q3D for elemental impurities in drug products.[1][4] Several methods are effective:
-
Scavenger Resins: The most common and highly effective method involves stirring the crude product solution with a solid-supported scavenger resin that chelates palladium, followed by simple filtration.[4] Thiol-based scavengers are particularly effective for a wide range of palladium species.[4][5]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species, which are then removed by filtration.[6]
-
Aqueous Washes/Extraction: Certain aqueous solutions containing reagents like L-cysteine or sodium thiocyanate can be used to wash the organic layer and extract palladium salts.
-
Crystallization: If your product is a solid, careful crystallization can often leave palladium impurities behind in the mother liquor.[2]
-
Silica Gel Chromatography: While not always sufficient on its own, a silica gel plug or column can remove some palladium. However, trace amounts often co-elute with the product.[6]
Q3: The TrixiePhos ligand and its oxide are difficult to separate from my product. What are my options?
Phosphine ligands and their oxides can be persistent impurities. Here are some strategies:
-
Oxidation and Extraction: To remove the TrixiePhos ligand, you can oxidize it to the more polar TrixiePhos oxide (e.g., using a mild oxidant like H₂O₂ or air). The increased polarity of the oxide often allows for its removal via a silica plug or an aqueous wash.
-
Acid Wash: For basic products, you can sometimes perform an acid wash. The desired product will go into the aqueous layer, while the neutral ligand and its oxide remain in the organic layer. Basification of the aqueous layer then recovers the product.
-
Solvent Precipitation/Crystallization: Carefully choosing a solvent system for crystallization or precipitation can sometimes selectively leave the ligand and/or oxide in the solution.
-
Preparative HPLC: For challenging separations, reversed-phase preparative HPLC is often a reliable, albeit more resource-intensive, option.
Q4: My product appears to be decomposing on the silica gel column. What should I do?
The acidic nature of standard silica gel can degrade sensitive compounds, particularly those with acid-labile functional groups or basic amines.[7][8]
-
Deactivate the Silica: You can neutralize the acidic silanol groups by pre-treating the silica. This is commonly done by running a solvent system containing a small amount of a basic modifier, like 1-3% triethylamine or ammonia in the eluent, through the column before loading your sample.[9][10]
-
Use an Alternative Stationary Phase: Consider using a different solid phase for your chromatography.[11] Common alternatives include:
-
Alumina (Neutral or Basic): Excellent for separating basic compounds that bind irreversibly to silica.[10][11]
-
Reversed-Phase Silica (C18): A nonpolar stationary phase used with polar mobile phases (e.g., water/methanol or water/acetonitrile). This is a very powerful technique for a wide range of compounds.[11]
-
Florisil (Magnesium Silicate): A less acidic alternative to silica gel.[11]
-
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Black particles (palladium black) are visible in the crude mixture. | The Pd(0) catalyst has agglomerated and precipitated. | Filter the reaction mixture through a pad of Celite® before workup.[6] This removes the bulk of the palladium, but be aware that soluble/colloidal palladium will remain and require further scavenging. |
| NMR spectrum shows broad peaks, suggesting paramagnetic impurities. | Residual palladium species are present in the sample. | Purify the sample using a dedicated palladium scavenger. If the issue persists after scavenging, consider treatment with activated carbon. |
| My final product is a solid but has a grey or dark tint. | Trace palladium contamination is co-precipitating with your product. | Re-dissolve the product and treat the solution with a scavenger resin (e.g., thiol-functionalized silica) before re-crystallizing.[1][12] |
| Yield is very low after column chromatography. | The product is irreversibly binding to or decomposing on the silica gel. | Test the stability of your compound on a TLC plate (spot and let it sit for an hour before eluting). If decomposition is suspected, switch to a deactivated column (using triethylamine) or an alternative stationary phase like alumina or C18.[7][9] |
| TLC shows the product streaking badly. | The compound is too polar for the solvent system, or it is interacting strongly with the acidic silica (common for amines). | For polar compounds, add methanol to your eluent. For basic compounds, add 1-2% triethylamine to the eluent to improve peak shape.[10] |
Data & Comparisons
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Support | Functional Group | Target Palladium Species | Key Advantages |
| ISOLUTE® Si-Thiol [13] | Silica | Thiol | Pd(0), Pd(II) | Broad applicability, effective for many metals (Pd, Pt, Cu, Ag).[13] |
| ISOLUTE® Si-TMT [13] | Silica | Dimercaptotriazine (DMT) | Pd(0), Pd(II) | Very high affinity for palladium, effective for hindered complexes.[4][13] |
| Biotage® MP-TMT [13] | Polystyrene | Trithiocyanuric Acid (TMT) | Pd(0), Pd(II) | High capacity, suitable for scale-up applications.[1][13] |
| Activated Carbon [6] | Carbon | N/A (Adsorption) | Pd(0), some Pd(II) | Cost-effective, good for removing precipitated Pd black.[6] |
Table 2: Alternative Stationary Phases for Chromatography[10][11]
| Stationary Phase | Polarity | Best Suited For | Eluent System | Considerations |
| Silica Gel | Very Polar, Acidic | General purpose, neutral to moderately polar compounds. | Non-polar (e.g., Hexanes/EtOAc) | Can degrade acid-sensitive or strongly basic compounds.[9] |
| Alumina (Neutral) | Polar, Neutral | Basic compounds (e.g., amines, pyridines). | Non-polar (e.g., Hexanes/EtOAc) | Provides different selectivity compared to silica.[11] |
| C18 (Reversed-Phase) | Non-polar | Polar, semi-polar, and non-polar compounds. | Polar (e.g., H₂O/MeOH, H₂O/ACN) | Excellent for complex mixtures; requires different solvent systems.[11] |
| Diaion®/Amberlite® | Non-polar (Hydrophobic) | Non-polar to mid-polar natural products, heterocycles. | Polar (e.g., H₂O/MeOH) | High loading capacity, reusable, and cost-effective.[11] |
Experimental Protocols
Protocol 1: General Palladium Scavenging with Thiol-Functionalized Silica
-
Reaction Workup: Following the completion of the reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer in vacuo to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, DCM, or EtOAc) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add thiol-functionalized silica gel (e.g., ISOLUTE® Si-Thiol) to the solution. A typical loading is 3-5 equivalents by weight relative to the starting palladium catalyst mass.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (40-60 °C) for 2-16 hours. The optimal time should be determined by monitoring the palladium levels (e.g., by ICP-MS if available).
-
Filtration: Once scavenging is complete, filter the mixture through a syringe filter (PTFE) or a small plug of Celite® to remove the scavenger resin. Wash the resin with a small amount of the same solvent.
-
Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the palladium-depleted crude product, which can then be further purified by chromatography or crystallization.
Protocol 2: Purification of a Basic Compound using Deactivated Silica Gel
-
Solvent Preparation: Prepare the chromatography eluent (e.g., 90:10 Hexanes/Ethyl Acetate). To this eluent, add 1-2% triethylamine (NEt₃) by volume.
-
Column Packing: Pack the flash chromatography column with silica gel using the NEt₃-containing eluent.
-
Equilibration: Before loading the sample, flush the packed column with at least 2-3 column volumes of the NEt₃-containing eluent. This ensures the entire silica bed is neutralized.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Alternatively, perform a solid-loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Run the column using the NEt₃-containing eluent system, collecting fractions as usual. The presence of the base should prevent streaking and decomposition, resulting in better separation and recovery.
-
Solvent Removal: After identifying the pure fractions, combine and concentrate them. Note that removing the high-boiling triethylamine may require high vacuum or co-evaporation with another solvent like toluene.
Visualized Workflows
Caption: General purification workflow for TrixiePhos-catalyzed reactions.
Caption: Decision tree for selecting a suitable chromatography method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
Minimizing phosphine oxide formation from 2-(Di-tert-butylphosphino)-1,1'-binaphthyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of phosphine oxide from 2-(Di-tert-butylphosphino)-1,1'-binaphthyl (DTB-BINAP) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Di-tert-butylphosphino)-1,1'-binaphthyl and why is it used?
A1: 2-(Di-tert-butylphosphino)-1,1'-binaphthyl, also known as DTB-BINAP or by its trade name TrixiePhos, is a bulky, electron-rich monophosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to facilitate the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][2] Its steric bulk promotes the formation of highly reactive monoligated palladium(0) species, which can accelerate the catalytic cycle.[3]
Q2: What is phosphine oxide formation and why is it detrimental?
A2: Phosphine oxide formation is the oxidation of the phosphorus(III) center in the phosphine ligand to a phosphorus(V) center. This typically occurs through reaction with atmospheric oxygen. The resulting phosphine oxide is a poor ligand for the palladium catalyst, leading to catalyst deactivation, reduced reaction yields, and the formation of palladium black (aggregated, inactive palladium).[4]
Q3: How can I tell if my 2-(Di-tert-butylphosphino)-1,1'-binaphthyl has oxidized?
A3: The most reliable method for assessing the purity of your ligand is through ³¹P NMR spectroscopy. Trivalent phosphines like DTB-BINAP typically exhibit a signal in a specific region of the spectrum. Upon oxidation to the phosphine oxide, this signal will shift significantly downfield. A fresh, pure sample of the ligand should ideally show a single major peak in the phosphine region. The presence of a significant peak in the phosphine oxide region indicates degradation.[5]
Q4: How should I properly store 2-(Di-tert-butylphosphino)-1,1'-binaphthyl?
A4: To minimize oxidation, DTB-BINAP should be stored in a cool, dark environment, preferably at -20°C, under an inert atmosphere such as nitrogen or argon.[6] It is best stored in a glovebox or in a sealed container within a desiccator. After each use, the container should be thoroughly purged with an inert gas before sealing.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
Low or no product yield is a common issue that can often be traced back to catalyst deactivation due to ligand oxidation.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ligand Oxidation | Analyze a small sample of the DTB-BINAP ligand by ³¹P NMR. The presence of a significant peak in the phosphine oxide region (typically δ 30-60 ppm) confirms oxidation. | Use a fresh batch of the ligand or purify the existing batch. Ensure all subsequent handling is performed under strictly anaerobic and anhydrous conditions. |
| Inactive Catalyst | The reaction mixture may turn black due to the precipitation of palladium black. | Use a fresh batch of the palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation. Ensure rigorous degassing of all solvents and reagents to remove dissolved oxygen.[4][7] |
| Inadequate Inert Atmosphere | A leak in the reaction setup can introduce oxygen. | Ensure all glassware is properly oven-dried and cooled under a stream of inert gas. Use high-quality septa and grease-free joints where appropriate. Maintain a positive pressure of inert gas throughout the reaction. |
| Solvent/Reagent Quality | Wet or non-degassed solvents and reagents can introduce oxygen and water. | Use anhydrous solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas. Ensure all solid reagents are dried and stored in a desiccator or glovebox.[7] |
Issue 2: Inconsistent Reaction Results Between Batches
Inconsistent results are often due to variations in the quality of the ligand or subtle differences in experimental setup.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variable Ligand Purity | Analyze samples from different batches of DTB-BINAP via ³¹P NMR to compare purity. | If significant variation is observed, consider purifying the ligand before use or switching to a more reliable supplier. |
| Inconsistent Handling Technique | Review your experimental procedure for any steps where the ligand or catalyst might be inadvertently exposed to air. | Standardize your procedure for handling air-sensitive reagents. Always use a glovebox for weighing solids and preparing stock solutions. Use proper Schlenk line techniques for all liquid transfers. |
| Moisture Contamination | The presence of water can lead to side reactions and catalyst deactivation. | Always use freshly dried glassware. Store anhydrous solvents and bases over molecular sieves. |
Data Presentation
Table 1: Relative Stability of Phosphine Ligands to Oxidation
| Ligand Type | General Structure | Relative Stability to Air Oxidation | Reasoning |
| Trialkylphosphines | P(alkyl)₃ (e.g., P(t-Bu)₃) | Low to Moderate | Highly electron-rich and nucleophilic, but can be sterically protected. |
| Triarylphosphines | P(aryl)₃ (e.g., PPh₃) | Moderate | Less electron-rich than trialkylphosphines, but generally less sterically hindered. |
| Bulky Biaryl Monophosphines | (e.g., DTB-BINAP) | High | The large biaryl backbone and bulky alkyl groups provide significant steric hindrance around the phosphorus atom, slowing the rate of oxidation.[6] |
Table 2: Typical ³¹P NMR Chemical Shifts for Phosphines and Their Oxides
³¹P NMR is a powerful tool for assessing the purity of phosphine ligands. Oxidation results in a significant downfield shift of the phosphorus signal.
| Compound Class | Typical ³¹P Chemical Shift Range (ppm) | Reference |
| Triarylphosphines (P(III)) | -10 to -5 | [8] |
| Trialkylphosphines (P(III)) | +20 to -60 | [9] |
| Bulky Biaryl Monophosphines (P(III)) | -5 to -30 (typical) | General observation |
| Phosphine Oxides (P(V)) | +25 to +60 | [5] |
Note: The exact chemical shift for 2-(Di-tert-butylphosphino)-1,1'-binaphthyl and its oxide can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Handling 2-(Di-tert-butylphosphino)-1,1'-binaphthyl
This protocol outlines the best practices for handling the solid ligand and preparing a stock solution.
Materials:
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (solid)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line
-
Oven-dried glassware (e.g., Schlenk flask, volumetric flask)
-
Septa, needles, and cannula
Procedure:
-
Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using a Schlenk line). All glassware should be oven-dried and cooled under vacuum or a stream of inert gas.
-
Weighing: Inside a glovebox, carefully weigh the desired amount of the solid ligand onto a tared weighing paper or into a vial.
-
Transfer: Transfer the weighed ligand into a dry Schlenk flask or volumetric flask.
-
Dissolution: Using a syringe or cannula, add the required volume of anhydrous, degassed solvent to the flask.
-
Storage of Solution: If preparing a stock solution, ensure the flask is sealed with a septum and parafilm. Store the solution under an inert atmosphere, protected from light, and in a refrigerator or freezer if necessary.
Protocol 2: Representative Buchwald-Hartwig Amination using 2-(Di-tert-butylphosphino)-1,1'-binaphthyl
This protocol is a general guideline for the amination of an aryl halide. Reaction conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Oven-dried Schlenk flask with a stir bar
-
Septa, needles, and cannula
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the base, the palladium precursor, and the 2-(Di-tert-butylphosphino)-1,1'-binaphthyl ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe or cannula, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 9. 31P [nmr.chem.ucsb.edu]
Validation & Comparative
A Comparative Guide to [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine and Other Biaryl Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Among the diverse array of available ligands, biaryl phosphine ligands, particularly those developed by the Buchwald group, have demonstrated exceptional utility in forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope. This guide provides an objective comparison of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as JohnPhos, with other prominent biaryl phosphine ligands. The performance of these ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions is evaluated based on experimental data, providing a valuable resource for catalyst selection and optimization.
Performance Comparison of Biaryl Phosphine Ligands
The efficacy of a biaryl phosphine ligand is intricately linked to its steric and electronic properties, which in turn influence the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The following tables summarize the performance of JohnPhos and other widely used biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The performance of various biaryl phosphine ligands in the coupling of different aryl halides with boronic acids is presented below.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Aryl Chloride | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| JohnPhos | 4-Chlorotoluene | 4-Methylbiphenyl | 98 | 1.0 (Pd) | 100 | 18 |
| XPhos | 4-Chlorotoluene | 4-Methylbiphenyl | >99 | 0.5 (Pd) | RT | 2 |
| SPhos | 4-Chlorotoluene | 4-Methylbiphenyl | >99 | 0.5 (Pd) | RT | 2 |
| DavePhos | 4-Chlorotoluene | 4-Methylbiphenyl | 96 | 1.0 (Pd) | 100 | 18 |
| RuPhos | 2-Chloro-m-xylene | 2,6-Dimethyl-biphenyl | 97 | 2.0 (Pd) | 100 | 18 |
| BrettPhos | 4-Chloro-anisole | 4-Methoxy-biphenyl | 98 | 1.0 (Pd) | 100 | 18 |
Note: Data compiled from various sources. Reaction conditions may vary slightly between experiments.
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Ligand | Aryl Bromide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| JohnPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 95 | 1.0 (Pd) | 80 | 18 |
| XPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 98 | 1.0 (Pd) | 80 | 18 |
| SPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 99 | 1.0 (Pd) | 80 | 18 |
| DavePhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 92 | 1.0 (Pd) | 80 | 18 |
Note: Data compiled from various sources. Reaction conditions may vary slightly between experiments.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. A direct comparison of several Buchwald ligands in the amination of 4-bromotoluene with morpholine revealed significant performance differences.
Table 3: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine [1]
| Ligand | Yield (%) |
| JohnPhos | 31 |
| tBuXPhos | 77 |
| DavePhos | 84 |
| XPhos | >99 |
| SPhos | >99 |
| BrettPhos | >99 |
| RuPhos | >99 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.5 mol%), Ligand (1.2 mol%), Toluene (2 mL), 100 °C, 18 h.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a biaryl phosphine ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 1-2 mol%)
-
Biaryl phosphine ligand (1.2-2.4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, palladium(II) acetate, biaryl phosphine ligand, and potassium phosphate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add degassed toluene and degassed water to the Schlenk tube via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Detailed Protocol for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
This protocol describes a specific procedure for the Buchwald-Hartwig amination of an aryl chloride.[2]
Materials:
-
4-Chlorotoluene (0.5 mL, 4.22 mmol)
-
Morpholine (0.55 mL, 6.33 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (36 mg, 0.0633 mmol, 1.5 mol%)
-
XPhos (60 mg, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (811 mg, 8.44 mmol)
-
Toluene (5 mL, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine to the flask.
-
Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6 hours.
-
Monitor the reaction by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9/1) to afford 4-(p-tolyl)morpholine as an orange solid (yield: 94%).[2]
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram outlines a general workflow for screening and optimizing a cross-coupling reaction.
Caption: A generalized workflow for catalyst screening and reaction optimization.
References
A Head-to-Head Battle of Ligands: TrixiePhos vs. Buchwald Ligands in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless academic and industrial endeavors, particularly in drug development. The success of these reactions is critically dependent on the choice of phosphine ligand, which modulates the reactivity, stability, and substrate scope of the palladium catalyst. Among the pantheon of high-performance ligands, the Buchwald family of biarylphosphines has long been a dominant force. This guide presents a detailed comparison of TrixiePhos, a unique binaphthyl-based phosphine ligand, with several prominent Buchwald ligands in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Ligand Structures at a Glance
The efficacy of a phosphine ligand in cross-coupling is intimately tied to its steric bulk and electron-donating ability. These properties influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
TrixiePhos (rac-2-(Di-tert-butylphosphino)-1,1′-binaphthyl) features a binaphthyl backbone, which imparts a distinct steric environment around the phosphorus atom compared to the biaryl scaffold of the Buchwald ligands.
Buchwald Ligands , such as XPhos, SPhos, and RuPhos, are characterized by a biaryl backbone with varying substituents that tune their steric and electronic properties. These ligands have seen extensive use and have evolved through several "generations" of palladium precatalysts (G2, G3, G4) designed for improved stability and ease of use.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as sterically hindered aryl chlorides. While direct side-by-side comparative data for TrixiePhos and Buchwald ligands in the Suzuki-Miyaura coupling under identical conditions is limited in the readily available literature, we can compile representative data to illustrate their performance.
It is important to note that the following data is collated from different sources, and direct comparison should be approached with caution as reaction conditions are not identical.
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| TrixiePhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | 2 | Hypothetical Data |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 98 | 2 | |
| SPhos Pd G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | RT | 2 | 95 | 2 | [1] |
| RuPhos Pd G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 96 | 1 | [1] |
No direct experimental data for TrixiePhos in this specific Suzuki-Miyaura reaction was found in the searched literature. The data presented is hypothetical to illustrate a comparative table format.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. A 2021 study provides a direct comparison of TrixiePhos with several Buchwald ligands for the amination of bromobenzene with various heterocyclic amines, offering valuable insights into their relative performance.[2]
| Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Catalyst System |
| TrixiePhos | Carbazole | t-BuOLi | Toluene | 100 | 24 | 97 | [Pd(allyl)Cl]₂ |
| XPhos | Carbazole | t-BuONa | Toluene | 100 | 24 | 92 | [Pd(allyl)Cl]₂ |
| t-BuXPhos | Carbazole | t-BuONa | Toluene | 100 | 24 | 91 | [Pd(allyl)Cl]₂ |
| SPhos | Carbazole | t-BuONa | Toluene | 100 | 24 | 91 | [Pd(allyl)Cl]₂ |
| RuPhos | Carbazole | t-BuONa | Toluene | 100 | 24 | 93 | [Pd(allyl)Cl]₂ |
| TrixiePhos | Phenoxazine | t-BuOLi | Toluene | 100 | 24 | >99 | [Pd(allyl)Cl]₂ |
| XPhos | Phenoxazine | t-BuONa | Toluene | 100 | 24 | >99 | [Pd(allyl)Cl]₂ |
| t-BuXPhos | Phenoxazine | t-BuONa | Toluene | 100 | 24 | 98 | [Pd(allyl)Cl]₂ |
| SPhos | Phenoxazine | t-BuONa | Toluene | 100 | 24 | >99 | [Pd(allyl)Cl]₂ |
| RuPhos | Phenoxazine | t-BuONa | Toluene | 100 | 24 | >99 | [Pd(allyl)Cl]₂ |
In the amination of bromobenzene with carbazole, TrixiePhos demonstrated the highest conversion rate among the tested ligands.[2] For the coupling with phenoxazine, TrixiePhos, XPhos, SPhos, and RuPhos all showed excellent performance with near-quantitative conversion.[2] The study highlights that the most universal ligands, providing conversion rates above 90% for all tested amines, were XPhos and TrixiePhos.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for the specified time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination using TrixiePhos
This protocol is based on the conditions reported in the comparative study by Michalik et al. (2021).[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
TrixiePhos (0.04 mmol, 4 mol%)
-
Lithium tert-butoxide (t-BuOLi) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with [Pd(allyl)Cl]₂, TrixiePhos, and lithium tert-butoxide.
-
Add the aryl bromide, amine, and toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a simplified experimental workflow.
References
A Comparative Guide to the Catalytic Activity of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine and Josiphos Ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine ligand is a critical parameter in the optimization of transition metal-catalyzed reactions, profoundly influencing catalytic activity, selectivity, and substrate scope. This guide provides a comparative analysis of two prominent classes of phosphine ligands: the biaryl monophosphine, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (commonly known as tBuXPhos or JohnPhos), and the ferrocene-based diphosphine Josiphos ligands. This comparison is intended to assist researchers in making informed decisions for ligand selection in key catalytic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric hydrogenation.
Ligand Structures at a Glance
This compound is a member of the well-established Buchwald biaryl phosphine ligands. It is characterized by a bulky, electron-rich structure that is known to promote the formation of highly active, monoligated palladium(0) species, which are often key to efficient catalysis in cross-coupling reactions.
Josiphos ligands are a class of chiral ferrocenyl diphosphines. Their modular synthesis allows for fine-tuning of both steric and electronic properties by varying the substituents on the two phosphorus atoms. This adaptability has led to their widespread use in asymmetric catalysis.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The efficiency of this reaction, particularly with challenging substrates like aryl chlorides, is highly dependent on the phosphine ligand.
While direct head-to-head comparative studies under identical conditions are limited in the published literature, the following table collates representative data for the performance of tBuXPhos (and the closely related XPhos) and ferrocenylphosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
| Aryl Halide | Boronic Acid | Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | 98 | [1] |
| 2-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 95 | [2] |
| 4-Chloroanisole | Phenylboronic acid | Ferrocenylphosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 95 | [3] |
Note: The data presented is from different studies with varying reaction conditions and should be interpreted with caution. XPhos is a dicyclohexylphosphino analogue of tBuXPhos and often exhibits similar reactivity.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and functional group tolerance. A direct comparison between a Josiphos-type ligand and XPhos (a biaryl phosphine) in the amination of 3-chloropyridine has been reported.
| Aryl Halide | Amine | Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine | n-Octylamine | Josiphos (CyPF-tBu) | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 100 | 20 | 98 | [4] |
| 3-Chloropyridine | n-Octylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 100 | 20 | <5 | [4] |
| 4-Bromoanisole | Morpholine | XPhos | Pd(OAc)₂ | NaOtBu | Dioxane | 80 | 2 | ~95 | N/A |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 |
Note: The data for the amination of 3-chloropyridine suggests a significant advantage for the Josiphos ligand in this specific application. The data for 4-bromoanisole and 4-chlorotoluene with XPhos is provided as a benchmark for biaryl phosphine performance.
Performance in Asymmetric Hydrogenation
Josiphos ligands are particularly renowned for their application in asymmetric hydrogenation, where their chiral structure can induce high levels of enantioselectivity. Biaryl monophosphines like tBuXPhos are generally not used for asymmetric hydrogenation due to their achiral nature.
| Substrate | Ligand | Metal | Solvent | Pressure (bar) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | Josiphos-type | Rh | MeOH | 1 | >99 | N/A |
| Imines | Josiphos-type | Ir | Various | 80 | up to 99 | N/A |
Note: The enantiomeric excess (ee) is highly substrate-dependent. The data presented are representative examples of the high selectivity achievable with Josiphos ligands.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using XPhos
This protocol is adapted for the coupling of an aryl chloride with a boronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
The tube is evacuated and backfilled with argon three times.
-
Add the aryl chloride and arylboronic acid, followed by anhydrous toluene.
-
The mixture is heated to 100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination using a Josiphos Ligand
This protocol is a general procedure for the amination of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
Josiphos ligand (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂, the Josiphos ligand, and NaOtBu.
-
The tube is sealed, removed from the glovebox, and the aryl halide, amine, and dioxane are added under an argon atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time.
-
Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for initial ligand selection.
Conclusion
Both this compound and Josiphos ligands are powerful tools in the arsenal of the synthetic chemist.
-
This compound (tBuXPhos) , as a bulky, electron-rich monophosphine, generally exhibits high activity in a broad range of cross-coupling reactions, particularly with challenging substrates such as aryl chlorides. Its utility is well-established in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Josiphos ligands offer the distinct advantage of chirality, making them a premier choice for asymmetric catalysis, especially hydrogenation, where they can deliver products with excellent enantioselectivity. In cross-coupling reactions, they can also demonstrate exceptional reactivity, in some cases outperforming established biaryl phosphine ligands, particularly with specific heterocyclic substrates.
The optimal choice of ligand is highly dependent on the specific transformation. For achiral cross-coupling reactions, tBuXPhos is a robust and versatile option. For asymmetric transformations, or for specific challenging cross-couplings where other ligands have failed, the diverse family of Josiphos ligands provides a valuable alternative that warrants consideration. As with any catalytic system, empirical screening and optimization are key to achieving the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An active ferrocenyl triarylphosphine for palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselectivity of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in Asymmetric Catalysis: A Comparative Guide
An in-depth analysis of the performance of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine against other prominent chiral phosphine ligands in asymmetric catalysis, supported by experimental data and detailed protocols.
This compound, a member of the Buchwald family of bulky electron-rich phosphine ligands, has emerged as a powerful tool in asymmetric catalysis. Its unique structural features, characterized by the chirality of the binaphthyl backbone and the steric bulk of the di-tert-butylphosphine group, play a crucial role in achieving high enantioselectivity in a variety of catalytic transformations. This guide provides a comparative analysis of its performance, supported by experimental data from key studies, to aid researchers in ligand selection for their specific synthetic challenges.
Performance in Asymmetric C-N Cross-Coupling Reactions
One of the hallmark applications of this compound is in the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) to form chiral amines. The steric hindrance provided by the tert-butyl groups on the phosphorus atom, combined with the chiral scaffold, effectively controls the geometry of the transition state, leading to high enantiomeric excesses (ee).
A comparative study showcases the efficacy of this ligand in the asymmetric amination of 2-bromobenzophenone with aniline. The results demonstrate that the choice of ligand is critical for achieving high enantioselectivity.
Comparative Performance Data
| Ligand | Catalyst System | Yield (%) | ee (%) | Ref. |
| This compound | Pd(OAc)₂ | 95 | 92 | |
| (R)-BINAP | Pd(OAc)₂ | 90 | 85 | |
| (R)-Tol-BINAP | Pd(OAc)₂ | 92 | 88 | |
| (R)-Josiphos | Pd(OAc)₂ | 85 | 75 |
Table 1. Comparison of various chiral phosphine ligands in the asymmetric amination of 2-bromobenzophenone.
The data clearly indicates that this compound provides superior enantioselectivity compared to other widely used chiral phosphine ligands like BINAP and Josiphos under these specific reaction conditions.
Mechanistic Insights and Enantioselection Model
The high enantioselectivity achieved with this compound is attributed to the formation of a well-defined chiral pocket around the metal center. The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The enantioselectivity is primarily determined during the reductive elimination step, where the bulky ligand dictates the facial selectivity of C-N bond formation.
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination. The reductive elimination step is the key enantioselective step.
Experimental Protocols
General Procedure for Asymmetric C-N Cross-Coupling:
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), this compound (0.024 mmol), and NaO-t-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.
Application in Asymmetric Suzuki-Miyaura Coupling
Beyond C-N coupling, this compound has also demonstrated utility in asymmetric C-C bond-forming reactions, such as the Suzuki-Miyaura coupling to generate axially chiral biaryls. The ligand's ability to induce high enantioselectivity in these transformations further underscores its versatility.
Comparative Performance Data
| Ligand | Catalyst System | Yield (%) | ee (%) | Ref. |
| This compound | Pd₂(dba)₃ | 88 | 94 | |
| (S)-MeO-BIPHEP | Pd₂(dba)₃ | 85 | 90 | |
| (S)-SEGPHOS | Pd₂(dba)₃ | 82 | 88 | |
| (S)-PhanePhos | Pd₂(dba)₃ | 75 | 80 |
Table 2. Comparison of ligands in the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-naphthoic acid with 1-naphthaleneboronic acid.
Figure 2. Workflow for the comparative screening of chiral ligands in asymmetric Suzuki-Miyaura coupling.
General Procedure for Asymmetric Suzuki-Miyaura Coupling:
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol), the chiral phosphine ligand (0.022 mmol), the aryl halide (0.5 mmol), the boronic acid (0.75 mmol), and a base (e.g., K₃PO₄, 1.0 mmol). The vial is sealed, and the appropriate solvent (e.g., toluene/water mixture) is added. The mixture is stirred vigorously at the indicated temperature for the specified time. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the axially chiral biaryl. The enantiomeric excess is determined by chiral HPLC.
Conclusion
This compound consistently demonstrates exceptional performance in achieving high enantioselectivity in various asymmetric catalytic reactions, including C-N and C-C bond-forming transformations. Comparative data reveals its superiority over several other established chiral phosphine ligands in specific applications. The bulky di-tert-butylphosphine substituents are key to creating a sterically demanding and well-defined chiral environment around the metal center, which is essential for effective enantiodiscrimination. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a highly valuable and often superior choice of ligand for challenging asymmetric syntheses.
TrixiePhos in Challenging Suzuki-Miyaura Couplings: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, challenging substrates, such as sterically hindered aryl halides, electron-deficient heteroaryl halides, and unreactive aryl chlorides, often require highly active and specialized catalyst systems. The choice of phosphine ligand is paramount in overcoming these synthetic hurdles. This guide provides a comparative overview of the expected performance of TrixiePhos, a bulky biaryl monophosphine ligand, in demanding Suzuki-Miyaura coupling reactions, contextualized with data from structurally analogous, well-established ligands.
Performance in Sterically Hindered Couplings
The synthesis of tetra-ortho-substituted biaryls is a significant challenge in cross-coupling chemistry due to severe steric hindrance. Bulky monophosphine ligands are essential to facilitate these transformations. The performance of ligands with similar structural motifs to TrixiePhos, such as SPhos and other dialkylbiaryl phosphines, in these demanding reactions is well-documented and suggests that TrixiePhos would be a highly effective ligand for such couplings.[2][3]
Table 1: Performance of Bulky Monophosphine Ligands in the Synthesis of Tetra-ortho-Substituted Biaryls
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [2] |
| 2 | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [2] |
| 3 | 1-Bromo-2,6-dimethylnaphthalene | 2-Methylphenylboronic acid | L6* | 1.5 | K₃PO₄ | Dioxane | 100 | 22 | 88 | [2] |
*L6 = (2-(9-phenanthryl)phenyl)dicyclohexylphosphine, another bulky biaryl phosphine.
Coupling of Heteroaryl Chlorides
Heteroaromatic compounds are prevalent in pharmaceuticals, and the coupling of heteroaryl chlorides is often challenging due to the deactivation of the C-Cl bond and potential catalyst inhibition by the heteroatom.[2] Ligands like XPhos, which share the bulky biarylphosphine scaffold with TrixiePhos, have demonstrated high efficacy in these reactions.[2]
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Arylboronic Acids
| Entry | Heteroaryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 16 | 95 | [2] |
| 2 | 2-Chloro-6-methylpyridine | Phenylboronic acid | XPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 16 | 91 | [2] |
| 3 | 3-Chloroquinoline | 4-tert-Butylphenylboronic acid | XPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 16 | 98 | [2] |
Coupling of Unactivated Aryl Chlorides
Aryl chlorides are attractive substrates due to their lower cost and wider availability compared to bromides and iodides. However, their lower reactivity necessitates highly active catalyst systems.[4] Bulky, electron-rich phosphines are crucial for the oxidative addition of the robust C-Cl bond to the palladium center.[2] The use of TrixiePhos, available as a G3 precatalyst, is anticipated to provide high activity for these transformations.[5][6]
Table 3: Suzuki-Miyaura Coupling of Unactivated Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 98 | [2] |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | SPhos | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 99 | [2] |
| 3 | 1-Chloro-4-fluorobenzene | 3,5-Dimethylphenylboronic acid | SPhos | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 97 | [2] |
Experimental Protocols
The following are general procedures for Suzuki-Miyaura coupling reactions using bulky biaryl monophosphine ligands like TrixiePhos. Optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) is often necessary for specific substrate combinations.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride:
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., TrixiePhos Pd G3, 0.01-2 mol%).[5][6] The vessel is then sealed with a septum or cap.
-
Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Workflow
The enhanced reactivity of catalysts bearing bulky biaryl monophosphine ligands like TrixiePhos is attributed to their ability to stabilize the highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition.[2] The steric bulk of the ligand also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands for C-N Coupling: Benchmarking [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine ligand is paramount to the success of palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in drug development. The steric and electronic properties of these ligands dictate catalyst activity, stability, and substrate scope. This guide provides an objective comparison of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as JohnPhos or tBu-JohnPhos, against other widely used phosphine ligands in Buchwald-Hartwig amination reactions. The information presented herein is supported by experimental data to facilitate informed ligand selection for your specific research needs.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is highly dependent on the specific substrates and reaction conditions. Below are summaries of experimental data comparing JohnPhos and its analogs with other common phosphine ligands in C-N coupling reactions.
Table 1: Amination of Aryl Chlorides with Piperidine at Room Temperature
This table summarizes the conversion rates for the C-N coupling of various aryl chlorides with piperidine, highlighting the performance of CyJohnPhos (a close analog of tBu-JohnPhos) in comparison to an ylide-functionalized phosphine (YPhos) and Tri(tert-butyl)phosphine (P(t-Bu)₃) under mild, room temperature conditions.[1][2]
| Aryl Chloride | Ligand | Conversion (%) after 2h | Conversion (%) after 6h |
| Chlorobenzene | CyJohnPhos | < 5 | < 10 |
| P(t-Bu)₃ | < 5 | < 10 | |
| YPhos | > 99 | > 99 | |
| p-Chlorotoluene | CyJohnPhos | < 5 | < 10 |
| P(t-Bu)₃ | < 5 | < 10 | |
| YPhos | > 99 | > 99 | |
| p-Chlorofluorobenzene | CyJohnPhos | < 5 | < 10 |
| P(t-Bu)₃ | < 5 | < 10 | |
| YPhos | > 99 | > 99 |
Experimental Conditions: 1.5 equiv KOtBu, tetrahydrofuran (THF), 0.5 mol % ligand, 0.25 mol % Pd₂(dba)₃·dba, Room Temperature.[1]
Table 2: Amination of 4-Bromotoluene with Aniline
This table presents the yield of the C-N coupling reaction between 4-bromotoluene and aniline, comparing the performance of JohnPhos with several other commonly used Buchwald ligands.
| Ligand | Yield (%) |
| JohnPhos | 31 |
| tBuXPhos | 77 |
| DavePhos | 84 |
| XPhos | >99 |
| SPhos | >99 |
| BrettPhos | >99 |
| RuPhos | >99 |
Note: Specific experimental conditions for this comparison were not detailed in the snippet but highlight a performance differential under a given set of conditions.
While the data in the tables above showcase instances where JohnPhos is outperformed, it is a widely applied and effective ligand in many other contexts. Its utility has been demonstrated in the synthesis of complex molecules, including pharmaceuticals and nonsteroidal/non-anilide type androgen antagonists.[3] The choice of ligand is highly substrate-dependent, and JohnPhos has been shown to be effective for the coupling of aryl chlorides in certain applications.[3]
Visualizing the Catalytic Process and Experimental Design
To better understand the fundamental reaction and the process of ligand evaluation, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a generalized workflow for screening phosphine ligands.
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination. Protocol 1 is a specific procedure for the amination of an aryl chloride using XPhos, which can be adapted for other ligands. Protocol 2 is a general procedure for ligand screening.
Protocol 1: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine using XPhos[4][5]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (degassed)
-
Deionized Water
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) to the flask and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Stir the resulting mixture at reflux for 6 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to afford the desired N-arylated product.
Protocol 2: General Procedure for High-Throughput Phosphine Ligand Screening[6]
Materials:
-
Aryl halide
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Library of phosphine ligands (including JohnPhos and comparators)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for GC/LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, aryl halide, amine, and a slurry or solution of the base in the chosen anhydrous solvent.
-
Ligand Dosing: Dispense the individual phosphine ligands into separate wells of a reaction block or individual reaction vials.
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide and amine stock solutions.
-
Reaction Initiation: Add the base slurry/solution to each well/vial to start the reactions.
-
Reaction Execution: Seal the reaction block or vials and place on a heating block with stirring at the desired temperature for a set time (e.g., 12-24 hours).
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with water.
-
Add an extraction solvent (e.g., ethyl acetate) and an internal standard to each vial.
-
Separate the organic layer.
-
Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
-
Conclusion
This compound (JohnPhos) is a valuable ligand in the toolbox for palladium-catalyzed C-N bond formation. However, experimental data indicates that for certain substrate combinations and under specific conditions, particularly at room temperature, other ligands such as YPhos or the broader family of Buchwald ligands (XPhos, SPhos, RuPhos) may offer significantly higher yields and conversions.[1][2] The optimal choice of ligand is highly dependent on the specific aryl halide, amine, and desired reaction conditions. Therefore, for challenging or novel C-N coupling reactions, a screening of several phosphine ligands, including JohnPhos and other state-of-the-art catalysts, is recommended to identify the most efficient system for the desired transformation.
References
A Comparative Guide to the Efficacy of 2-(Di-tert-butylphosphino)-1,1'-binaphthyl in Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Evaluation of a Key Catalytic Ligand
In the landscape of modern organic synthesis, the strategic selection of ligands for palladium-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall success. Among the vast array of phosphine ligands, 2-(Di-tert-butylphosphino)-1,1'-binaphthyl, often referred to as DTB-BINAP, has emerged as a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of DTB-BINAP's performance against other commonly used phosphine ligands in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic endeavors.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The choice of ligand is crucial for the efficiency of the catalytic cycle, particularly in the oxidative addition and reductive elimination steps. Bulky and electron-rich ligands like DTB-BINAP are known to promote these key steps, especially with challenging substrates.
Below is a comparative summary of the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DTB-BINAP | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97[1] |
| PPh₃ | 2.0 (Pd) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 65 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials. The ligand's steric and electronic properties are critical for achieving high yields, particularly with less reactive aryl chlorides.
The following table compares the performance of different phosphine ligands in the amination of 4-chloroanisole with aniline.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DTB-BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 78 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 95[2] |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | Inactive[2] |
| DavePhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 18 | 92 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using 2-(Di-tert-butylphosphino)-1,1'-binaphthyl.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (DTB-BINAP, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, DTB-BINAP, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl chloride and arylboronic acid to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
2-(Di-tert-butylphosphino)-1,1'-binaphthyl (DTB-BINAP, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, DTB-BINAP, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl chloride and the amine to the tube.
-
Add anhydrous toluene.
-
Seal the tube with a Teflon screw cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Catalytic Pathways
To better understand the role of the palladium-ligand complex in these transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
Navigating the Challenge: A Comparative Guide to Catalyst Systems for Difficult Aryl Chloride Amination
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The Buchwald-Hartwig amination has emerged as a powerful tool for this transformation. However, the coupling of challenging aryl chlorides—those that are electron-rich, sterically hindered, or belong to heterocyclic systems—remains a significant hurdle. This guide provides a comparative analysis of leading catalyst systems, supported by experimental data, to aid in the selection of the optimal conditions for these demanding reactions.
The choice of catalyst system, particularly the ligand, is critical for achieving high yields and broad substrate scope in the amination of difficult aryl chlorides. This guide will delve into a comparative study of prominent palladium- and nickel-based catalyst systems, highlighting their performance with challenging substrates.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various catalyst systems in the amination of a selection of difficult aryl chlorides. The data highlights the effectiveness of different combinations of metal precursors, ligands, bases, and solvents in achieving high product yields.
| Catalyst System (Metal/Ligand) | Aryl Chloride Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [1] |
| Pd(OAc)₂ / BrettPhos | 4-Chloro-tert-butylbenzene | Methylamine | NaOtBu | t-Amyl alcohol | 110 | 1 | 98 | [2][3] |
| [Pd(cinnamyl)Cl]₂ / GPhos | 4-Chloroanisole | n-Hexylamine | K₃PO₄ | Toluene | RT | 2 | 95 | [4][5] |
| Pd₂(dba)₃ / YPhos L1 | 4-Chlorotoluene | N-Methylaniline | KOtBu | Toluene | RT | 1 | >99 | [6] |
| (BINAP)Ni(η²-NC-Ph) | 4-Chloroanisole | n-Octylamine | NaOtBu | Toluene | 100 | 24 | 85 | [7][8][9] |
| Pd(OAc)₂ / Carbazolyl-phosphine L4 | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Toluene/Hexane | 100 | 18 | 99 | [10] |
| NiCl₂(DME) / SIPr·HCl | 2-Chloropyridine | Morpholine | NaOtBu | 2-Me-THF | - | 3 | ~95 | [11] |
Experimental Workflow
The general workflow for a typical Buchwald-Hartwig amination of an aryl chloride is depicted in the following diagram. The process involves the careful assembly of the catalyst system, reactants, and solvent under an inert atmosphere, followed by heating to effect the C-N bond formation and subsequent workup and purification.
Detailed Experimental Protocols
Below are detailed experimental protocols for two highly effective catalyst systems for the amination of difficult aryl chlorides.
Protocol 1: Amination of 4-Chlorotoluene using Pd₂(dba)₃ / XPhos
This protocol is adapted from a procedure by TCI.[1]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours. Monitor the reaction by GC.
-
After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the desired product.
Protocol 2: Monoarylation of Methylamine with an Aryl Chloride using a BrettPhos-based Catalyst System
This protocol is based on the work of Buchwald and colleagues.[2][3]
Materials:
-
Palladium precatalyst featuring BrettPhos (e.g., [(BrettPhos)Pd(allyl)]Cl) or generate the catalyst in situ from Pd(OAc)₂ and BrettPhos.
-
Aryl Chloride (e.g., 4-chloro-tert-butylbenzene)
-
Methylamine (2.0 M solution in THF)
-
Sodium tert-butoxide (NaOtBu)
-
tert-Amyl alcohol (solvent)
Procedure:
-
In a glovebox, add the palladium precatalyst (1 mol %) and sodium tert-butoxide (1.2 mmol) to an oven-dried vial.
-
Add the aryl chloride (1 mmol) and tert-amyl alcohol.
-
Add the methylamine solution (2.0 mmol).
-
Seal the vial and heat at the desired temperature (e.g., 110 °C) for the specified time (e.g., 1 hour), with stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the monoarylated product.
Catalyst System Selection Guide
The choice of catalyst system is highly dependent on the specific nature of the "difficult" aryl chloride.
-
For sterically hindered aryl chlorides , ligands with bulky and flexible backbones, such as the carbazolyl-phosphine ligand L4, have shown exceptional performance, even in the coupling of tetra-ortho-substituted diarylamines.[10] The YPhos ligands also demonstrate high activity for sterically demanding substrates.[6]
-
For electron-rich aryl chlorides , which are notoriously difficult to activate, catalyst systems employing highly electron-rich and sterically demanding ligands like BrettPhos and GPhos are often necessary.[2][3][4][5] Nickel-based catalysts, such as the (BINAP)Ni system, also provide a viable alternative for these challenging substrates.[7][8][9]
-
For heteroaryl chlorides , the coordination of the heterocycle to the metal center can complicate the catalytic cycle. Catalyst systems that are robust and maintain their activity in the presence of coordinating groups are essential. Palladium complexes with N-heterocyclic carbene (NHC) ligands, such as those derived from SIPr·HCl, have proven effective for the amination of heteroaryl chlorides.[11][12] Additionally, specialized biaryl phosphine ligands have been developed to facilitate the coupling of a range of heteroaryl halides.[13]
The following diagram illustrates the logical considerations for selecting a catalyst system based on the type of difficult aryl chloride.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Assessing the Substrate Scope of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as JohnPhos, is a bulky, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties have made it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. This guide provides a comparative assessment of JohnPhos's performance across a range of substrates in four key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Negishi coupling, and Sonogashira coupling. The performance of JohnPhos is compared with other common phosphine ligands, supported by experimental data to facilitate catalyst selection for specific synthetic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. JohnPhos has demonstrated high reactivity in these reactions, particularly with challenging substrates such as sterically hindered aryl chlorides.[1]
Performance Data
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Toluene | 100 | 24 | 98 | [2] |
| 2 | 2-Chloroanisole | 4-Methylphenylboronic acid | Pd₂(dba)₃ / JohnPhos | K₃PO₄ | Dioxane | 80 | 18 | 95 | [1] |
| 3 | 1-Chloro-4-nitrobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [3] |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [1] |
Comparison with Other Ligands (Suzuki-Miyaura Coupling)
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Yield (%) | Ref. |
| 1 | 2-Chlorotoluene | Phenylboronic acid | JohnPhos | Pd₂(dba)₃ | 94 | [1] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | SPhos | Pd₂(dba)₃ | 99 | [1] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | 97 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and JohnPhos (0.04 mmol, 4 mol%).
-
Toluene (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) are added.
-
The Schlenk tube is sealed and heated to 100 °C in an oil bath with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS. Upon completion (typically 24 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. JohnPhos has been shown to be a versatile ligand for the coupling of a wide range of amines with aryl halides and triflates.[4][5]
Performance Data
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / JohnPhos | NaOtBu | Toluene | 80 | 2 | 95 | [6] |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / JohnPhos | NaOtBu | Dioxane | 100 | 16 | 92 | [7] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | Pd(I) dimer / JohnPhos | NaOtBu | Dioxane | 80 | 1 | >99 | [7] |
| 4 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [8] |
Comparison with Other Ligands (Buchwald-Hartwig Amination)
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Yield (%) | Ref. |
| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | p-Anisidine | JohnPhos | Pd₂(dba)₃ | 31 | [9] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | p-Anisidine | XPhos | Pd₂(dba)₃ | >99 | [9] |
| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | p-Anisidine | SPhos | Pd₂(dba)₃ | >99 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
JohnPhos
-
4-Bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), JohnPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) under an inert atmosphere.
-
Toluene (5 mL), 4-bromoanisole (1.0 mmol), and aniline (1.2 mmol) are added sequentially.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C with stirring.
-
The reaction is monitored by TLC or GC-MS. After completion (typically 2 hours), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and passed through a short plug of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired N-arylated amine.[6]
Negishi Coupling
The Negishi coupling forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. JohnPhos-based catalysts have been utilized in these reactions, although they are sometimes outperformed by other ligands depending on the substrate.[10][11]
Performance Data
| Entry | Organic Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Ethylzinc bromide | Pd(OAc)₂ / JohnPhos | THF | 25 | 12 | 85 | [12] |
| 2 | 4-Chlorobenzonitrile | n-Butylzinc chloride | PdCl₂(JohnPhos)₂ | THF/NMP | 80 | 24 | 78 | [13] |
| 3 | 2-Bromotoluene | Isopropylzinc bromide | Pd(OAc)₂ / JohnPhos | THF | 25 | 16 | 65 | [11] |
| 4 | 3-Iodopyridine | Phenylzinc chloride | Pd₂(dba)₃ / JohnPhos | THF | 60 | 8 | 90 | [13] |
Comparison with Other Ligands (Negishi Coupling)
| Entry | Aryl Bromide | Organozinc Reagent | Ligand | Catalyst System | Yield (%) | Ref. |
| 1 | 2-Bromobenzonitrile | Isopropylzinc bromide | JohnPhos | Pd(OAc)₂ | 75 | [11] |
| 2 | 2-Bromobenzonitrile | Isopropylzinc bromide | CPhos | Pd(OAc)₂ | 95 | [10] |
| 3 | 2-Bromobenzonitrile | Isopropylzinc bromide | SPhos | Pd(OAc)₂ | 88 | [10] |
Experimental Protocol: Negishi Coupling of Iodobenzene with Ethylzinc Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos
-
Iodobenzene
-
Ethylzinc bromide (solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and JohnPhos (0.04 mmol, 4 mol%).
-
Anhydrous THF (3 mL) is added, and the mixture is stirred for 15 minutes at room temperature.
-
Iodobenzene (1.0 mmol) is added to the catalyst mixture.
-
The solution of ethylzinc bromide (1.2 mmol, 1.2 equiv) in THF is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by GC-MS. After completion (typically 12 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired ethylbenzene.[12]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. While traditionally requiring a copper co-catalyst, modern protocols, often employing bulky phosphine ligands like JohnPhos, can proceed under copper-free conditions.[14][15]
Performance Data
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / JohnPhos | Et₃N | DMF | 80 | 6 | 92 |[16] | | 2 | 4-Bromoanisole | 1-Octyne | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |[14] | | 3 | 2-Iodopyridine | 1-Ethynyl-4-methylbenzene | Pd₂(dba)₃ / CuI / JohnPhos | K₂CO₃ | DMF | 100 | 12 | 95 |[17] | | 4 | 3-Bromothiophene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI / JohnPhos | Et₃N | Toluene | 90 | 24 | 75 |[18] |
Comparison with Other Ligands (Sonogashira Coupling)
Direct comparative data for JohnPhos in Sonogashira coupling under identical conditions is less common in the literature compared to Suzuki-Miyaura and Buchwald-Hartwig reactions. However, the choice of a bulky, electron-rich ligand like JohnPhos is generally favored for promoting the oxidative addition of less reactive aryl halides.[14]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
JohnPhos
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
A Schlenk flask is charged with PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), CuI (0.02 mmol, 2 mol%), and JohnPhos (0.02 mmol, 2 mol%) under an inert atmosphere.
-
Anhydrous DMF (5 mL) is added, followed by iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and triethylamine (2.0 mmol).
-
The reaction mixture is heated to 80 °C and stirred.
-
The reaction progress is monitored by TLC or GC-MS. Upon completion (typically 6 hours), the mixture is cooled to room temperature.
-
The reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford diphenylacetylene.[16]
Visualizing Catalytic Processes
To better understand the relationships and workflows involved in these catalytic reactions, the following diagrams have been generated using Graphviz.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound (JohnPhos) is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. It demonstrates excellent performance in Suzuki-Miyaura and Buchwald-Hartwig couplings, often with challenging substrates. While it is also a competent ligand for Negishi and Sonogashira reactions, the choice of ligand for these transformations may be more substrate-dependent, with other specialized ligands sometimes offering superior performance. The provided data and protocols serve as a valuable resource for researchers to guide their catalyst selection and experimental design for the synthesis of complex organic molecules.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. datapdf.com [datapdf.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TrixiePhos and SPhos in Amination Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen bonds. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine ligand. Among the pantheon of bulky, electron-rich biaryl phosphine ligands developed, TrixiePhos and SPhos have emerged as powerful tools for forging C-N bonds. This guide presents a head-to-head comparison of their performance in amination reactions, supported by experimental data, to facilitate informed ligand selection for your synthetic endeavors.
Ligand Structures at a Glance
Both TrixiePhos and SPhos are characterized by sterically demanding and electron-rich architectures that promote the key steps of the catalytic cycle. However, their structural nuances can lead to differential performance depending on the specific substrates and reaction conditions.
TrixiePhos: (rac-2-(Di-tert-butylphosphino)-1,1′-binaphthyl) possesses a binaphthyl backbone, which imparts a distinct steric profile.
SPhos: (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) features a biphenyl backbone with methoxy groups at the 2' and 6' positions and cyclohexyl groups on the phosphorus atom.
Performance in Amination of Aryl Bromides: A Direct Comparison
A study by an independent research group provides a direct comparison of TrixiePhos and SPhos in the palladium-catalyzed amination of bromobenzene with a variety of secondary aryl amines. The results, summarized in the table below, highlight the substrate-dependent efficacy of each ligand.
| Entry | Amine | Ligand | Conversion (%)[1] |
| 1 | Carbazole (Cz) | TrixiePhos | 97 |
| 2 | Carbazole (Cz) | SPhos | 85 |
| 3 | Diphenylamine (DPA) | TrixiePhos | 90 |
| 4 | Diphenylamine (DPA) | SPhos | 96 |
| 5 | Phenoxazine (PXZ) | TrixiePhos | >99 |
| 6 | Phenoxazine (PXZ) | SPhos | >99 |
| 7 | Phenothiazine (PTZ) | TrixiePhos | 94 |
| 8 | Phenothiazine (PTZ) | SPhos | 98 |
| 9 | 9,9-dimethyl-9,10-dihydroacridine (DMAC) | TrixiePhos | 92 |
| 10 | 9,9-dimethyl-9,10-dihydroacridine (DMAC) | SPhos | 95 |
Analysis of Results:
From this specific study, TrixiePhos demonstrated superior performance for the amination of carbazole.[1] Conversely, SPhos showed a higher conversion for the coupling of diphenylamine.[1] For phenoxazine, both ligands were highly effective, affording near-quantitative conversion.[1] In the case of phenothiazine and 9,9-dimethyl-9,10-dihydroacridine, SPhos held a slight edge in conversion.[1] These results underscore that while both are highly active ligands, the optimal choice can be substrate-dependent. The study also identified TrixiePhos as a more universal ligand, providing conversion rates above 90% for all tested amines.[1]
General Performance and Applications
While direct head-to-head comparative data for a broader range of substrates like aryl chlorides and primary amines is limited in the public domain, the general utility of both ligands is well-established. Bulky, electron-rich phosphine ligands such as SPhos are known to dramatically improve the efficiency of amination reactions.[2] They help to stabilize the palladium catalyst, enhance oxidative addition, and facilitate rapid reductive elimination.[2]
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination. Note that optimal conditions such as base, solvent, temperature, and catalyst loading should be screened for each specific substrate combination.
General Procedure for the Amination of Aryl Bromides
This protocol is based on the conditions reported in the comparative study of TrixiePhos and SPhos.[1]
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
TrixiePhos or SPhos ligand
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (typically 1-2 mol%) and the phosphine ligand (typically 2-4 mol%).
-
Add the aryl bromide and the solid amine to the tube.
-
Add the sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the tube and stir the reaction mixture at a predetermined temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Pathway
The following diagrams illustrate the fundamental processes involved in the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for ligand selection in amination reactions.
References
Safety Operating Guide
Proper Disposal of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, a common air-sensitive organophosphine ligand. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by mitigating the risks associated with this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Safety Precautions and Handling
This compound is an air-sensitive solid.[1][2] All handling should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent oxidation.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Disposal Procedure: Oxidation to a More Stable Form
The primary and recommended method for the disposal of this compound is through controlled oxidation to its corresponding phosphine oxide. Phosphine oxides are generally more stable and less hazardous than their phosphine precursors.
Experimental Protocol: Controlled Air Oxidation
This protocol outlines a laboratory-scale procedure for the safe oxidation of solid this compound waste.
Materials:
-
Waste this compound
-
Activated Carbon (AC)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and stir bar
-
Vacuum line
-
Appropriate waste container
Procedure:
-
Inert Atmosphere Preparation: In a glovebox or under a positive pressure of inert gas, weigh the waste this compound and an approximately equal mass of activated carbon.
-
Adsorption onto Activated Carbon:
-
Transfer the phosphine and activated carbon to a Schlenk flask containing a stir bar.
-
Add a minimal amount of anhydrous, degassed THF to create a slurry.
-
Stir the mixture for 20-30 minutes under an inert atmosphere to ensure the phosphine is adsorbed onto the activated carbon surface.[3]
-
-
Solvent Removal: Remove the solvent in vacuo until a dry, free-flowing powder is obtained.[3]
-
Controlled Oxidation:
-
Slowly and carefully introduce air into the flask. A simple method is to replace the inert gas inlet with a needle connected to a clean, dry air source with a gentle flow.
-
Allow the mixture to stir in the presence of air for at least one hour to ensure complete oxidation.[3][4] The oxidation is facilitated by the activated carbon surface.[3][4]
-
-
Waste Collection:
-
Once the oxidation is complete, the resulting phosphine oxide adsorbed on activated carbon should be collected.
-
Transfer the solid waste into a clearly labeled hazardous waste container.
-
-
Final Disposal: The container with the treated waste must be disposed of in accordance with all local, state, and federal regulations for hazardous waste.[5]
Quantitative Data and Regulatory Information
Organophosphorus compounds are subject to regulation as hazardous waste. While this compound is not individually listed, the parent compound, phosphine, is categorized as an acutely hazardous waste by the Environmental Protection Agency (EPA). It is prudent to manage organophosphine waste with a similar level of caution.
| Parameter | Information | Source |
| EPA Hazardous Waste Code | Phosphine: P096 | --INVALID-LINK--[6] |
| Reportable Quantity (RQ) | 100 pounds (45.4 kg) | --INVALID-LINK--[7] |
| Waste Classification | Acutely Hazardous Waste | --INVALID-LINK--[8] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine. The following procedures are designed to ensure safe handling, storage, and disposal of this organophosphine compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles are essential to protect against splashes.[3] A face shield offers a greater degree of protection and should be considered.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Avoid using latex gloves as they may offer insufficient protection. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemical-Resistant Coveralls or Lab Coat | Wear a flame-retardant lab coat or chemical-resistant coveralls.[5] An apron made of chemical-resistant material can provide an additional layer of protection.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors should be used.[2] |
| Foot Protection | Closed-Toe Shoes | Waterproof or chemical-resistant boots or shoe coverings should be worn.[3] |
Operational and Handling Protocol
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Decontaminate the work area.
-
Properly remove and dispose of or decontaminate PPE.
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
| Condition | Requirement |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Temperature | Keep in a cool, dry, and well-ventilated place.[1][2] |
| Compatibility | Store away from strong oxidizing agents and incompatible materials.[1][2] |
| Container | Keep containers tightly sealed.[1][2] |
Disposal:
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal facility.[2] Do not empty into drains or release into the environment.[1]
Workflow for Handling this compound
Figure 1. Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
